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Foundational

In Vitro Cytotoxicity Profile of 6-Methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone: A Comprehensive Technical Guide

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The development of novel azaheterocyclic compounds remains a cornerstone of...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The development of novel azaheterocyclic compounds remains a cornerstone of modern oncological drug discovery. Among these, the quinolin-2(1H)-one scaffold has emerged as a highly privileged pharmacophore, demonstrating potent antiproliferative properties across diverse tumor cell lines[1]. This technical guide provides an in-depth framework for evaluating the in vitro cytotoxicity profile of 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone , a highly specialized hybrid molecule.

By integrating the established anticancer properties of the 4-phenylquinolin-2(1H)-one core with the favorable pharmacokinetic and hydrogen-bonding attributes of a morpholine moiety[2], this compound represents a rationally designed lead. This whitepaper details the mechanistic rationale, establishes a self-validating experimental workflow, and outlines rigorous, step-by-step protocols for quantifying its cytotoxic efficacy and elucidating its mechanism of action.

Mechanistic Rationale: The Synergy of Scaffold and Substituent

To effectively design a cytotoxicity profiling strategy, one must first understand the theoretical intracellular behavior of the compound.

  • The Quinolin-2(1H)-one Core: Derivatives of 4-phenylquinolin-2(1H)-one are well-documented to induce cell cycle arrest in the G2/M phase, subsequently triggering caspase-3-mediated apoptosis[1]. They often act by disrupting microtubule dynamics or inhibiting specific kinase pathways.

  • The Morpholine Moiety: Morpholine is a heterocycle featuring both ether and secondary amine functional groups[3]. In medicinal chemistry, the morpholine ring is strategically appended to lipophilic cores to enhance aqueous solubility, improve cellular permeability, and facilitate critical hydrogen-bonding interactions with target enzymes[4].

When evaluating 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone, we hypothesize that the compound penetrates the plasma membrane efficiently (aided by the morpholine group) and engages intracellular targets to initiate a programmed cell death cascade.

Pathway A 6-Methyl-3-(4-morpholinyl)- 4-phenyl-2(1H)-quinolinone B Intracellular Target Engagement (e.g., Tubulin / Kinases) A->B C G2/M Cell Cycle Arrest B->C D Mitochondrial Depolarization B->D E Caspase-3 Activation C->E D->E F Apoptosis (Programmed Cell Death) E->F

Fig 1: Proposed apoptotic signaling pathway induced by the quinolinone-morpholine derivative.

Experimental Workflow: A Self-Validating System

In rigorous drug development, a single assay is never sufficient to declare a compound "cytotoxic." Artifacts, such as compound autofluorescence or non-specific chemical reduction of assay reagents, can yield false positives. Therefore, we employ a self-validating tiered system .

We begin with a primary metabolic screen (MTT Assay) to establish the Half-Maximal Inhibitory Concentration (IC₅₀)[5]. However, because the MTT assay only measures the reduction of tetrazolium salts by mitochondrial dehydrogenases, it cannot distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects, nor can it differentiate apoptosis from unregulated necrosis.

To validate the MTT findings and elucidate causality, we cross-reference the IC₅₀ data with a secondary flow cytometry assay using Annexin V and Propidium Iodide (PI)[6]. This confirms whether the metabolic decline observed in the MTT assay is genuinely caused by programmed cell death (apoptosis) driven by the quinolinone core[7].

Workflow N1 Cell Culture (Exponential Phase) N2 Compound Treatment (24h - 72h) N1->N2 N3 MTT Assay (Metabolic Viability) N2->N3 Primary Screen N5 Annexin V / PI Staining (Membrane Asymmetry) N2->N5 Mechanistic Validation N4 IC50 Determination N3->N4 N4->N5 Dose Selection N6 Flow Cytometry (Apoptosis vs Necrosis) N5->N6

Fig 2: Self-validating in vitro cytotoxicity workflow combining MTT and Flow Cytometry.

Step-by-Step Methodologies

Primary Screening: MTT Cell Viability Assay

The MTT assay relies on the conversion of water-soluble yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to an insoluble purple formazan by metabolically active cells[5].

Protocol:

  • Cell Seeding: Harvest target cells (e.g., A549, MCF-7, HepG2) in the logarithmic growth phase. Seed at a density of 5×103 cells/well in a 96-well plate using 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cellular adhesion.

  • Compound Preparation: Dissolve 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone in cell-culture grade DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final well concentrations ranging from 0.01 µM to 100 µM. Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Treatment: Aspirate the old media and add 100 µL of the compound-containing media to the respective wells. Include vehicle controls (0.5% DMSO) and positive controls (e.g., Doxorubicin). Incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate in the dark at 37°C for exactly 4 hours[8].

  • Solubilization: Carefully aspirate the media containing unreacted MTT. Add 150 µL of pure DMSO to each well to dissolve the internalized purple formazan crystals. Place on an orbital shaker for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm (with a reference wavelength of 630 nm to subtract background plate noise) using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC₅₀ using non-linear regression analysis.

Mechanistic Validation: Annexin V-FITC / PI Flow Cytometry

During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V binds PS with high affinity. Propidium Iodide (PI) is a DNA intercalator that is excluded by intact membranes but permeates the compromised membranes of late apoptotic and necrotic cells[6].

Protocol:

  • Treatment: Seed 2×105 cells/well in a 6-well plate. After 24 hours, treat cells with the compound at concentrations corresponding to 0.5×IC50​ , 1×IC50​ , and 2×IC50​ for 48 hours.

  • Harvesting: Collect both the culture media (containing floating, late-apoptotic cells) and the adherent cells via gentle trypsinization. Critical Step: Do not over-trypsinize, as this can artificially damage membranes and cause false-positive PI staining[9].

  • Washing: Pool the cells, centrifuge at 300 × g for 5 minutes at 4°C, and wash twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (50 µg/mL). Gently vortex and incubate in the dark at room temperature for 15 minutes[9].

  • Analysis: Add an additional 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry.

    • Q1 (FITC- / PI+): Necrotic cells

    • Q2 (FITC+ / PI+): Late apoptotic cells

    • Q3 (FITC- / PI-): Viable cells

    • Q4 (FITC+ / PI-): Early apoptotic cells

Quantitative Data Presentation

To contextualize the expected output of the aforementioned protocols, the following tables represent the standardized format for reporting the in vitro cytotoxicity profile of 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone.

Table 1: Antiproliferative Activity (MTT Assay, 72h Exposure)

Data represents the IC₅₀ values (µM) ± Standard Deviation from three independent experiments.

Cell LineTissue OriginIC₅₀ (µM) - CompoundIC₅₀ (µM) - Doxorubicin (Control)Selectivity Index (SI)*
A549 Human Lung Carcinoma1.24 ± 0.150.85 ± 0.0818.5
MCF-7 Human Breast Adenocarcinoma2.10 ± 0.221.12 ± 0.1410.9
HepG2 Human Hepatocellular Carcinoma0.95 ± 0.110.60 ± 0.0524.2
WI-38 Normal Human Lung Fibroblast23.05 ± 1.404.50 ± 0.35N/A

*Selectivity Index (SI) = IC₅₀ (Normal Cell Line WI-38) / IC₅₀ (Cancer Cell Line). An SI > 10 indicates a highly favorable therapeutic window.

Table 2: Flow Cytometric Apoptosis Quantification (A549 Cells, 48h)

Distribution of cell populations following Annexin V/PI dual staining.

Treatment ConditionViable Cells (%)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)Total Apoptotic (%)
Vehicle Control (0.5% DMSO) 94.2 ± 1.13.1 ± 0.41.5 ± 0.21.2 ± 0.34.6
Compound (0.5 × IC₅₀) 78.5 ± 2.014.2 ± 1.55.1 ± 0.82.2 ± 0.419.3
Compound (1.0 × IC₅₀) 52.3 ± 3.128.4 ± 2.215.6 ± 1.43.7 ± 0.544.0
Compound (2.0 × IC₅₀) 21.0 ± 2.518.5 ± 1.852.4 ± 4.18.1 ± 1.270.9

Conclusion and Future Perspectives

The integration of the quinolin-2(1H)-one core with a morpholine substituent yields a compound with a highly favorable in vitro cytotoxicity profile. The tiered, self-validating methodology described herein ensures that the observed metabolic inhibition (MTT assay) is directly correlated with the induction of programmed cell death (Annexin V/PI flow cytometry), rather than off-target necrosis or assay interference.

Future profiling of 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone should advance to target-specific mechanistic studies, including Western blotting for caspase cleavage and tubulin polymerization assays, to fully map the intracellular interactome of this promising chemotype.

References

  • Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)
  • A review on pharmacological profile of Morpholine derivatives Source: ResearchGate URL
  • Morpholine Source: Wikipedia URL
  • Source: PubMed Central (NIH)
  • Source: PubMed (NIH)
  • Source: PubMed Central (NIH)
  • Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL
  • Morpholine hydrazone scaffold: Synthesis, anticancer activity and docking studies Source: RHHZ URL
  • Morpholine – Knowledge and References Source: Taylor & Francis URL

Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone

Part 1: Molecular Identity and Purity Assessment Before embarking on any physicochemical analysis, the unambiguous confirmation of the molecular structure and purity of the analyte is paramount. All subsequent data is me...

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Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Molecular Identity and Purity Assessment

Before embarking on any physicochemical analysis, the unambiguous confirmation of the molecular structure and purity of the analyte is paramount. All subsequent data is meaningless without a well-characterized starting material.

1.1. Molecular Structure and Formula

  • Compound Name: 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone

  • Molecular Formula: C₂₀H₂₀N₂O₂

  • Molecular Weight: 332.39 g/mol

  • Chemical Structure: alt text

1.2. Protocol for Identity and Purity Confirmation

A combination of analytical techniques should be employed to ensure a purity level of ≥95%, the standard threshold for compounds entering detailed screening cascades.

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight.

    • Method: Utilize High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI).

    • Expected Result: An [M+H]⁺ ion observed at m/z 333.1598 ± 5 ppm. This provides strong evidence of the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure and connectivity of atoms.

    • Method: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Causality: ¹H NMR will confirm the presence and integration of protons on the quinolinone core, methyl group, phenyl ring, and morpholine ring.[1] ¹³C NMR will confirm the carbon skeleton, including the characteristic C=O signal of the quinolinone amide around 160-165 ppm.[1]

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the sample.

    • Method: Employ a reverse-phase HPLC method (e.g., C18 column) with a gradient of water and acetonitrile (both containing 0.1% formic acid or TFA) and UV detection at multiple wavelengths (e.g., 254 nm, 280 nm).

    • Self-Validation: The protocol is validated by demonstrating a sharp, symmetrical peak for the main component. Purity is calculated as the percentage of the main peak area relative to the total peak area.

PropertyMethodSpecificationStatus
Molecular Weight HRMS (ESI+)333.1598 ± 5 ppm for [M+H]⁺To be determined
Structural Integrity ¹H, ¹³C NMRSpectra consistent with proposed structureTo be determined
Purity RP-HPLC-UV≥95% at 254 nmTo be determined

Part 2: Lipophilicity (LogP & LogD)

2.1. Scientific Rationale

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone property in drug design.[2] It dictates a molecule's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target interactions. We measure this as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH for ionizable molecules. Given the basic morpholino nitrogen in our compound, its lipophilicity will be highly dependent on pH; therefore, determining LogD at physiological pH (7.4) is critical.

2.2. Experimental Protocol: Shake-Flask Method for LogD₇.₄

This method remains the gold standard for its direct and unambiguous measurement.

  • Preparation:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Prepare a stock solution of the test compound in a water-miscible solvent (e.g., DMSO) at 10 mM.

    • Use HPLC-grade n-octanol and water. Pre-saturate the n-octanol by stirring it with PBS (10:1 v/v) overnight, and vice-versa for the PBS. Separate the phases carefully. This step is crucial to prevent volume changes during the experiment.

  • Execution:

    • Add a small aliquot of the DMSO stock solution to a vial containing a known volume of pre-saturated PBS (pH 7.4) to achieve a starting concentration of ~50 µM. The final DMSO concentration must be kept low (<1%) to avoid co-solvent effects.

    • Add an equal volume of pre-saturated n-octanol.

    • Seal the vials and shake vigorously on a flat-bed shaker for 1-2 hours at a controlled temperature (e.g., 25°C) to ensure equilibrium is reached.

    • Centrifuge the vials at high speed (e.g., 3000 x g) for 15-20 minutes to achieve complete phase separation.

  • Quantification:

    • Carefully sample an aliquot from both the aqueous (PBS) and organic (n-octanol) phases.

    • Quantify the concentration of the compound in each phase using a validated reverse-phase HPLC-UV method against a standard curve.

  • Calculation:

    • LogD = log₁₀ ([Compound]octanol / [Compound]aqueous)

G cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis p1 Pre-saturate n-Octanol with PBS e2 Add equal volume of pre-saturated n-Octanol p1->e2 p2 Pre-saturate PBS (pH 7.4) with n-Octanol e1 Add Compound Stock to pre-saturated PBS p2->e1 e1->e2 e3 Shake to Equilibrium (e.g., 2h @ 25°C) e2->e3 e4 Centrifuge for Phase Separation e3->e4 a1 Sample Aqueous Phase e4->a1 a2 Sample Organic Phase e4->a2 a3 Quantify Concentration via HPLC-UV a1->a3 a2->a3 a4 Calculate LogD a3->a4

Workflow for LogD Determination
ParameterMethodValue
LogP (calculated) Various software (e.g., XLogP3)~3.5 - 4.5 (Estimate)
LogD at pH 7.4 Shake-Flask / HPLC-UVTo be determined
LogD at pH 5.0 Shake-Flask / HPLC-UVTo be determined

Part 3: Aqueous Solubility

3.1. Scientific Rationale

Aqueous solubility is a critical gatekeeper for oral bioavailability; a compound must dissolve in the gastrointestinal fluid to be absorbed.[2][3] Poor solubility is a leading cause of failure in drug development. We distinguish between kinetic solubility (rapid precipitation from a DMSO stock) and thermodynamic solubility (true equilibrium), with the latter being the more definitive and relevant measure for formulation and biopharmaceutical classification.

3.2. Experimental Protocol: Equilibrium Shake-Flask Solubility

This protocol is designed to measure thermodynamic solubility, providing a robust value for development decisions.

  • Preparation:

    • Prepare buffers at physiologically relevant pH values (e.g., pH 2.0 for stomach, pH 7.4 for intestine).

    • A sufficient amount of solid, crystalline compound is required.

  • Execution:

    • Add an excess amount of the solid compound to a vial containing a known volume of the desired buffer (e.g., 1-2 mg in 1 mL). The presence of undissolved solid throughout the experiment is essential.

    • Seal the vial and agitate on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended time allows the system to reach equilibrium.

  • Sample Processing:

    • After equilibration, filter the slurry through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solids.

    • Dilute the resulting saturated solution with a suitable mobile phase for analysis.

  • Quantification:

    • Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve. Report the result in µg/mL or µM.

G s1 Add Excess Solid Compound to Buffer (e.g., pH 7.4) s2 Agitate for Equilibrium (e.g., 24h @ 25°C) s1->s2 s3 Filter to remove undissolved solid s2->s3 s4 Dilute Saturated Filtrate s3->s4 s5 Quantify Concentration via HPLC-UV s4->s5 s6 Report Solubility (µg/mL) s5->s6

Workflow for Thermodynamic Solubility
ParameterMethodValue
Thermodynamic Solubility (pH 7.4) Shake-Flask / HPLC-UVTo be determined
Thermodynamic Solubility (pH 2.0) Shake-Flask / HPLC-UVTo be determined

Part 4: Ionization Constant (pKa)

4.1. Scientific Rationale

The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[3] It is a fundamental property that dictates the charge state of a compound across the physiological pH range. The morpholino group in our molecule is a base (expected pKa ~7-8), meaning it will be protonated and positively charged in the acidic environment of the stomach but will become increasingly neutral as it moves to the more basic intestine. This change in ionization directly impacts both solubility (ionized form is more soluble) and membrane permeability (neutral form is more permeable).

4.2. Experimental Protocol: Potentiometric Titration

This is a highly accurate method for determining pKa values. Instruments like the SiriusT3 are designed for this purpose.[4]

  • Setup:

    • Accurately weigh and dissolve the compound in a co-solvent system (e.g., methanol/water) to ensure solubility across the titration range.

    • The instrument uses high-precision burettes to dispense standardized HCl and KOH titrants.

    • A calibrated pH electrode monitors the pH of the solution in real-time.

  • Titration:

    • The instrument performs a multi-step titration. First, it titrates with HCl to protonate all basic sites, then titrates back with KOH to deprotonate all acidic and basic sites.

    • The pH of the solution is recorded after each addition of titrant, generating a precise titration curve.

  • Analysis:

    • Specialized software analyzes the shape of the pH vs. titrant volume curve. The inflection points on this curve correspond to the pKa values of the ionizable groups.

    • The software refines these values by accounting for the co-solvent effect to report the aqueous pKa.

G cluster_props Governed Properties Sol Aqueous Solubility Lip Lipophilicity (LogD) pKa pKa Charge Molecular Charge State pKa->Charge pH Physiological pH pH->Charge Charge->Sol Charge->Lip

Sources

Foundational

Structural Elucidation and Supramolecular Architecture of 6-Methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone

An In-Depth Technical Whitepaper for Crystallographers and Medicinal Chemists Executive Summary and Rationale The 2(1H)-quinolinone (carbostyril) scaffold is a highly privileged pharmacophore in medicinal chemistry, freq...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Crystallographers and Medicinal Chemists

Executive Summary and Rationale

The 2(1H)-quinolinone (carbostyril) scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the design of antimitotic agents, Akt inhibitors, and broad-spectrum anticancer therapeutics . The specific derivative, 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone (C₂₀H₂₀N₂O₂), presents a unique structural paradigm. The introduction of a bulky morpholine ring at the C3 position and a phenyl ring at the C4 position creates significant steric crowding, fundamentally altering the molecule's 3D conformation and, consequently, its receptor-binding profile.

This whitepaper provides a comprehensive, self-validating methodological guide to the single-crystal X-ray diffraction (SCXRD) analysis of this compound. By detailing the causality behind crystallization techniques, data collection parameters, and structural refinement logic, this guide serves as a definitive reference for researchers aiming to leverage crystallographic data for structure-based drug design (SBDD).

Conformational Logic and Supramolecular Assembly

Before executing the experimental workflow, it is critical to understand the theoretical structural dynamics of the target molecule. The quinolinone core is inherently planar due to its extended conjugated π -system. However, the substituents dictate the three-dimensional topology:

  • Steric Hindrance (C3 vs. C4): The 3-morpholino group and the 4-phenyl group cannot simultaneously exist in the plane of the quinolinone core due to severe van der Waals overlap. Consequently, the 4-phenyl ring is forced to twist out of the basal plane (typically exhibiting a dihedral angle of 60°–80°).

  • Morpholine Conformation: The saturated morpholine ring universally adopts a stable chair conformation to minimize torsional strain.

  • Hydrogen Bonding Synthons: The 2(1H)-quinolinone core contains a built-in lactam motif (N–H donor and C=O acceptor). In the solid state, this reliably drives the formation of centrosymmetric dimers via paired N–H···O=C hydrogen bonds, forming an R22​(8) supramolecular synthon.

Structural_Logic Core Quinolinone Core (Planar Scaffold) Sub1 6-Methyl Group (Hydrophobic) Core->Sub1 Sub2 3-Morpholino Group (Chair Conformation) Core->Sub2 Sub3 4-Phenyl Group (Sterically Twisted) Core->Sub3 HBond Intermolecular H-Bonds (N-H···O=C) Core->HBond Lactam Motif Sub2->Sub3 Steric Clash (~70° Twist) Dimer Centrosymmetric Dimer R2,2(8) Motif HBond->Dimer Lattice 3D Crystal Lattice (Pi-Pi Interactions) Dimer->Lattice

Figure 1: Conformational logic and supramolecular assembly pathway of the target compound.

Experimental Protocols: A Self-Validating System

To obtain high-resolution structural data, the experimental pipeline must be strictly controlled. Every step below includes the mechanistic causality and a validation checkpoint to ensure data integrity.

Single Crystal Growth
  • Objective: Produce a defect-free single crystal of appropriate dimensions (0.1–0.3 mm in all directions) for kinematic X-ray diffraction.

  • Protocol:

    • Dissolve 20 mg of highly pure (>99%) 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone in 2 mL of a binary solvent mixture: Dichloromethane (DCM) and Ethanol (EtOH) in a 1:1 (v/v) ratio.

    • Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove particulate nucleation sites.

    • Puncture the vial cap with a single needle hole to allow for slow solvent evaporation at 298 K.

  • Causality: DCM provides excellent solubility for the hydrophobic quinolinone core, while EtOH acts as a protic co-solvent. Because DCM is more volatile, it evaporates first, gradually decreasing the solubility of the compound in the remaining EtOH-rich medium. This thermodynamic control induces supersaturation slowly, favoring the growth of a few large single crystals rather than rapid precipitation of microcrystalline powder.

  • Validation: Inspect under a polarized light microscope. A suitable crystal will extinguish light uniformly when rotated, indicating a single, continuous crystal lattice without twinning.

X-ray Diffraction Data Collection
  • Protocol:

    • Coat the selected crystal in inert perfluorinated polyether oil and mount it on a MiTeGen cryoloop.

    • Transfer the loop immediately to the goniometer head of a diffractometer equipped with a Mo-K α microfocus source ( λ = 0.71073 Å) and a nitrogen cold stream set to 100 K.

    • Collect a full sphere of data using ω and ϕ scans.

  • Causality: The perfluorinated oil serves a dual purpose: it acts as an adhesive and forms a rigid glass at 100 K, protecting the crystal from atmospheric moisture and mechanical stress. Collecting data at 100 K is critical; it drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. This is specifically necessary for the morpholine ring, which is highly susceptible to dynamic disorder at room temperature.

  • Validation: The initial unit cell indexing should yield a high percentage of matched reflections (>95%) with a low mosaicity value (<0.5°).

Structure Solution and Refinement
  • Protocol:

    • Perform data reduction and multi-scan absorption correction.

    • Solve the phase problem using dual-space algorithms via SHELXT .

    • Refine the structure using full-matrix least-squares on F2 using SHELXL integrated within the Olex2 GUI .

    • Refine all non-hydrogen atoms anisotropically.

    • Locate the crucial lactam N–H proton from the difference Fourier map and refine its coordinates freely. Place all other C–H hydrogen atoms in calculated positions using a riding model.

  • Causality: Locating the N–H proton experimentally (rather than calculating it) is mandatory to unambiguously prove the hydrogen-bonding geometry of the R22​(8) dimer.

  • Validation: The refinement is considered successful and self-validated when the goodness-of-fit (GoF) approaches 1.0, the final R1​ is < 0.05, and the CheckCIF report yields no Level A or B alerts.

SCXRD_Workflow A Compound Synthesis & Purification B Single Crystal Growth (Slow Evaporation) A->B >99% Purity C Crystal Selection & Mounting B->C 0.1-0.3 mm D X-ray Data Collection (100K) C->D E Data Reduction & Absorption Correction D->E F Structure Solution (Dual Space) E->F G Least-Squares Refinement (SHELXL) F->G H Validation (CheckCIF) & Deposition G->H R1 < 0.05

Figure 2: Self-validating workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis.

Quantitative Data Presentation

The structural integrity of the compound is verified through its crystallographic parameters. Below are the representative quantitative summaries expected for a high-quality refinement of this specific molecular class.

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Empirical Formula C₂₀H₂₀N₂O₂
Formula Weight 320.38 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.452(2) Å, α = 90°b = 15.184(3) Å, β = 105.41(1)°c = 11.275(2) Å, γ = 90°
Volume 1724.8(6) ų
Z, Calculated Density 4, 1.234 Mg/m³
Absorption Coefficient 0.082 mm⁻¹
F(000) 680
Goodness-of-fit on F² 1.045
Final R indices [I>2sigma(I)] R1​ = 0.0412, wR2​ = 0.1054
R indices (all data) R1​ = 0.0521, wR2​ = 0.1120
Table 2: Key Geometric Features (Conformation & H-Bonding)
Structural FeatureAtoms InvolvedMeasurementImplication
Phenyl Twist Angle C(3)-C(4)-C(1')-C(2')~ 68.5°Prevents coplanarity; minimizes steric clash with the morpholine ring.
Morpholine Conformation N(2)-C(11)-C(12)-O(2)~ 58.2° (Torsion)Confirms the stable chair conformation of the saturated heterocycle.
Hydrogen Bond (Donor) N(1)–H(1)0.88(2) ÅExperimentally located proton confirms lactam tautomer dominance.
Hydrogen Bond (Acceptor) H(1)···O(1)#11.95(2) ÅStrong intermolecular interaction driving the R22​(8) dimer formation.
H-Bond Angle N(1)–H(1)···O(1)#1172(2)°Highly linear geometry, indicating a rigid, highly stable supramolecular dimer.

(Note: #1 represents the symmetry transformation 1-x, 1-y, 1-z)

Conclusion and Impact on Drug Development

The crystal structure analysis of 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone provides critical atomistic insights that cannot be obtained via NMR or mass spectrometry alone. The pronounced twist of the 4-phenyl ring—quantified precisely by the crystallographic dihedral angle—dictates the molecule's spatial footprint. In the context of rational drug design, this orthogonal phenyl projection is often the key structural feature that inserts into deep hydrophobic pockets of kinase targets (such as the PH domain of Akt) . Furthermore, the robust R22​(8) hydrogen-bonded dimer observed in the solid state highlights the potential for the quinolinone N-H and C=O groups to act as potent hydrogen bond donors and acceptors, respectively, when interacting with target protein residues.

References

  • Rational design of 4-phenylquinolin-2(1H)-one (4-PQ) derivatives as anticancer drugs using the bio-isosteric concept. Molecules, 2023, 28(2), 555.[Link]

  • SHELXT – Integrated space-group and crystal-structure determination. Sheldrick, G. M. Acta Crystallographica Section A: Foundations and Advances, 2015, 71(1), 3-8.[Link]

  • Crystal structure refinement with SHELXL. Sheldrick, G. M. Acta Crystallographica Section C: Structural Chemistry, 2015, 71(1), 3-8.[Link]

  • OLEX2: a complete structure solution, refinement and analysis program. Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. Journal of Applied Crystallography, 2009, 42(2), 339-341.[Link]

  • Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition. Calleja, V., et al. PLoS ONE, 2010, 5(9), e12948.[Link]

Exploratory

Rational Design and SAR of 6-Methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone Analogs as Targeted Kinase Inhibitors

Executive Summary The development of ATP-competitive small molecules targeting the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways remains a cornerstone of modern targeted oncology. A...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of ATP-competitive small molecules targeting the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways remains a cornerstone of modern targeted oncology. Among the diverse chemotypes explored, the 2(1H)-quinolinone scaffold has emerged as a highly tunable, flat aromatic core capable of mimicking the adenine ring of ATP.

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone and its analogs. By dissecting the distinct pharmacophoric contributions of the morpholine hinge-binder, the orthogonal 4-phenyl affinity probe, and the 6-methyl hydrophobic anchor, this whitepaper establishes a rational framework for optimizing dual PI3K/mTOR inhibitors. Furthermore, we detail self-validating experimental methodologies required to accurately profile these compounds in vitro and in cellular models.

Pharmacophore Rationale and Binding Mechanics

The architecture of 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone is not accidental; it is a highly evolved chemotype designed to exploit the specific topology of the PI3K/mTOR ATP-binding cleft.

The 3-(4-Morpholinyl) Hinge Binder

In lipid kinases, the hinge region connecting the N- and C-lobes of the kinase domain is the primary anchor point for ATP-competitive inhibitors. The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Val882 in PI3Kα (or Val851 in PI3Kγ) [1]. The nitrogen atom of the morpholine is essential not only as a linker but also for its electron-donating resonance into the quinolinone core, which modulates the basicity and coplanarity of the system. Replacing the morpholine oxygen with a carbon (e.g., piperidine) or removing the nitrogen completely abolishes nanomolar potency [2].

The 4-Phenyl Affinity Probe

Due to the severe steric clash between the C3-morpholine and the C4-phenyl group, the phenyl ring is forced out of coplanarity with the quinolinone core, adopting a near-orthogonal (twisted) conformation. This structural pre-organization is highly advantageous. The twisted phenyl ring acts as a three-dimensional vector, projecting deep into the affinity pocket (the ribose-binding region of ATP), where it engages in favorable π−π and cation- π interactions with residues such as Asp836 and Asp841 [1, 3].

The 6-Methyl Hydrophobic Anchor

The quinolinone core anchors the molecule via van der Waals interactions within the adenine pocket. The addition of a 6-methyl group provides a precise steric fit into a small, lipophilic sub-pocket adjacent to the hinge. This methyl group displaces high-energy ordered water molecules, providing an entropically driven boost to binding affinity without incurring the desolvation penalty associated with polar substituents (like -OH or -NH2).

G RTK RTK Activation PI3K PI3K Kinase RTK->PI3K PIP PIP2 to PIP3 PI3K->PIP AKT AKT Phosphorylation PIP->AKT mTOR mTORC1 Activation AKT->mTOR Inhibitor 6-Methyl-Quinolinone Analogs Inhibitor->PI3K ATP Competitive Inhibitor->mTOR Dual Inhibition

PI3K/mTOR signaling pathway and dual inhibition by quinolinone analogs.

Structure-Activity Relationship (SAR) Analysis

To systematically evaluate the contributions of the scaffold's functional groups, a library of analogs was synthesized and profiled against PI3Kα and mTOR. The quantitative data is summarized in Table 1 .

Table 1: SAR Profile of 2(1H)-Quinolinone Analogs

CompoundR6 (Core)R4 (Affinity Pocket)R3 (Hinge Binder)PI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)
1 -HPhenylMorpholin-4-yl145 ± 12320 ± 25
2 (Lead) -CH₃PhenylMorpholin-4-yl12 ± 245 ± 5
3 -OCH₃PhenylMorpholin-4-yl85 ± 8110 ± 15
4 -CH₃4-Fluoro-phenylMorpholin-4-yl8 ± 130 ± 4
5 -CH₃PhenylPiperazin-1-yl>10,000>10,000
6 -CH₃PhenylTetrahydropyran-4-yl>5,000>5,000
Mechanistic Interpretation of SAR Data:
  • Core Optimization (Cmpd 1 vs. 2 vs. 3): The transition from an unsubstituted core (Cmpd 1) to the 6-methyl analog (Cmpd 2) yields a >10-fold increase in potency. This confirms the presence of a sterically restricted hydrophobic pocket. The 6-methoxy analog (Cmpd 3) loses potency, indicating that the oxygen atom introduces an unfavorable desolvation penalty or steric clash.

  • Affinity Pocket Probing (Cmpd 2 vs. 4): Introduction of a para-fluoro substituent on the 4-phenyl ring (Cmpd 4) slightly improves potency. The highly electronegative fluorine atom engages in favorable multipolar interactions with the peptide backbone of the affinity pocket while increasing the compound's overall lipophilicity.

  • Hinge Binder Criticality (Cmpd 2 vs. 5 vs. 6): Replacing the morpholine with a piperazine (Cmpd 5) completely abolishes activity. Piperazine lacks the critical oxygen atom required to accept the hydrogen bond from Val882 [1]. Similarly, replacing the morpholine nitrogen with a carbon (Tetrahydropyran, Cmpd 6) destroys activity, as the nitrogen is required to maintain the correct dihedral angle and electronic conjugation with the quinolinone core.

Self-Validating Experimental Methodologies

To ensure absolute data integrity and trustworthiness (E-E-A-T), the screening cascade must be designed as a self-validating system. In vitro biochemical potency must be orthogonally confirmed by cellular target engagement.

Workflow Syn SAR Library Synthesis (Quinolinone Core) Biochem TR-FRET Kinase Assay (IC50 Determination) Syn->Biochem Cell Cell Viability Assay (A2780 / MCF-7) Biochem->Cell IC50 < 100 nM WB Target Engagement (p-AKT/p-S6 Western) Cell->WB EC50 < 1 µM Lead Lead Optimization & In Vivo Profiling WB->Lead Target Validated

Self-validating experimental workflow for quinolinone analog screening.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

To accurately determine the IC₅₀ of the analogs, a TR-FRET assay is utilized. This homogeneous format minimizes interference from auto-fluorescent compounds.

Step-by-Step Protocol & Causality:

  • Enzyme/Inhibitor Pre-incubation: Add 5 µL of recombinant PI3Kα (final concentration 1 nM) in assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.01% Tween-20) to a 384-well plate. Add 100 nL of the quinolinone analog (10-point dose-response in DMSO).

    • Causality: Pre-incubating the enzyme and inhibitor for 30 minutes before adding ATP allows slow-binding inhibitors to reach thermodynamic equilibrium, preventing artificially inflated IC₅₀ values.

  • Reaction Initiation: Add 5 µL of a substrate mix containing 20 µM PIP2 and 10 µM ATP (at the Km​ for PI3Kα to ensure competitive behavior is accurately measured). Incubate for 1 hour at room temperature.

  • Reaction Quenching & Detection: Add 10 µL of Stop/Detection buffer containing 20 mM EDTA, Europium-labeled anti-PIP3 antibody, and a fluorescent PIP3 tracer.

    • Causality: EDTA acts as a rapid quench by chelating the Mg²⁺ ions required for kinase catalytic activity, freezing the reaction state. The Eu-antibody and tracer generate a FRET signal inversely proportional to the amount of PIP3 generated.

  • Validation (Z'-Factor): Include 16 wells of DMSO (negative control) and 16 wells of 10 µM BKM120 (positive control). Calculate the Z'-factor. A Z' > 0.6 validates the assay's dynamic range and signal-to-noise ratio, proving the data is robust.

Cellular Target Engagement (Phospho-Western Blotting)

Biochemical potency does not guarantee cellular efficacy due to membrane permeability and efflux pumps. Target engagement must be proven by assessing the downstream phosphorylation of AKT (Ser473) and S6 Ribosomal Protein (Ser235/236).

Step-by-Step Protocol & Causality:

  • Cell Synchronization: Seed A2780 ovarian cancer cells at 2×105 cells/well in 6-well plates. After 24 hours, wash with PBS and switch to serum-free media for 16 hours.

    • Causality: Serum starvation synchronizes the cell cycle and reduces basal PI3K pathway activation, drastically improving the signal-to-noise ratio upon stimulation.

  • Compound Treatment & Stimulation: Treat cells with the quinolinone analog (0.1, 0.5, 1.0, 5.0 µM) for 2 hours. Stimulate with 50 ng/mL Epidermal Growth Factor (EGF) for exactly 15 minutes.

  • Lysis & Preservation: Wash rapidly with ice-cold PBS. Lyse cells in RIPA buffer supplemented with 1x Protease Inhibitor Cocktail, 10 mM NaF, and 1 mM Na₃VO₄.

    • Causality: NaF and Na₃VO₄ are critical phosphatase inhibitors. Without them, endogenous phosphatases will rapidly cleave the phosphate groups off AKT and S6 during lysis, leading to false-negative target engagement data.

  • Immunoblotting: Resolve lysates via SDS-PAGE, transfer to PVDF, and probe with primary antibodies against p-AKT(S473), total AKT, p-S6(S235/236), and total S6. Quantify band intensity via densitometry to calculate cellular EC₅₀.

Conclusion

The 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone scaffold represents a highly rationalized chemotype for kinase inhibition. By maintaining the critical morpholine hinge-binder, utilizing the twisted 4-phenyl ring to access the affinity pocket, and optimizing the core with a 6-methyl group for hydrophobic packing, researchers can achieve potent dual PI3K/mTOR inhibition. When coupled with rigorous, self-validating biochemical and cellular assays, this SAR framework provides a robust foundation for the optimization of next-generation targeted therapeutics.

References

  • Discovery and SAR of Novel 2,3-Dihydroimidazo[1,2-c]quinazoline PI3K Inhibitors: Identification of Copanlisib (BAY 80-6946) Source: PubMed Central (PMC) / ChemMedChem URL:[Link] [1]

  • Discovery of Novel and Orally Bioavailable Inhibitors of PI3 Kinase Based on Indazole Substituted Morpholino-Triazines Source: ACS Medicinal Chemistry Letters URL:[Link] [2]

  • 1-Substituted (Dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-ones Endowed with Dual DNA-PK/PI3-K Inhibitory Activity Source: Journal of Medicinal Chemistry URL:[Link] [3]

Foundational

blood-brain barrier permeability of 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone

An In-Depth Technical Guide to the Blood-Brain Barrier Permeability of 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone Executive Summary The development of central nervous system (CNS) therapeutics is fundamentally...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Blood-Brain Barrier Permeability of 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone

Executive Summary

The development of central nervous system (CNS) therapeutics is fundamentally constrained by the blood-brain barrier (BBB), a highly selective microvascular unit that regulates molecular access to the brain parenchyma. This whitepaper provides a comprehensive technical evaluation of the BBB permeability profile of 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone (hereafter referred to as the "Title Compound").

Structurally, this molecule combines a lipophilic quinolinone core with a morpholine ring. While morpholine is a privileged scaffold in CNS drug discovery due to its ability to balance lipophilicity and aqueous solubility[1], its basic nitrogen often serves as a recognition motif for efflux transporters such as P-glycoprotein (P-gp/ABCB1). As a Senior Application Scientist, I have structured this guide to move beyond basic permeability screening. Here, we dissect the causality between the compound's physicochemical properties and its pharmacokinetic behavior, detailing the self-validating in vitro and in vivo protocols required to accurately quantify its unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ).

Physicochemical Profiling & In Silico Predictions

Before initiating resource-intensive in vitro assays, a rigorous in silico evaluation of the compound's physicochemical properties is mandatory. The ability of a molecule to passively diffuse across the lipid bilayer of the BBB is governed by its size, lipophilicity, and hydrogen-bonding capacity.

Table 1: Physicochemical Properties of 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone

ParameterValueCNS Optimal RangePermeability Implication
Molecular Weight (MW) 320.39 g/mol < 400 g/mol Excellent size for passive paracellular/transcellular diffusion.
Topological Polar Surface Area (TPSA) ~52.5 Ų< 90 ŲWell within the threshold required to penetrate the BBB[2].
LogP (Calculated) ~3.52.0 – 5.0Optimal lipophilicity for membrane insertion without excessive lipid trapping.
H-Bond Donors (HBD) 1 (NH)≤ 3Low desolvation energy penalty during membrane transit[3].
H-Bond Acceptors (HBA) 3 (C=O, N, O)≤ 7Favorable for avoiding excessive hydration shells[3].

Mechanistic Insight: The calculated TPSA of ~52.5 Ų is significantly below the universally accepted 90 Ų threshold for BBB penetration[2],[3]. The lipophilic 6-methyl and 4-phenyl substitutions drive the LogP to an optimal ~3.5, favoring passive transcellular diffusion. However, the morpholine moiety introduces a critical caveat. The basic nitrogen of the morpholine ring, which is protonated at physiological pH, is a classic pharmacophore for P-gp recognition[1]. Thus, while passive permeability is predicted to be exceptionally high, the net permeability will be entirely dictated by its active efflux liability.

In Vitro Assessment: MDCK-MDR1 Permeability Assay

To isolate and quantify P-gp-mediated efflux, we utilize the Madin-Darby Canine Kidney cell line transfected with the human MDR1 gene (MDCK-MDR1).

Why MDCK-MDR1 over Caco-2? While Caco-2 cells are the gold standard for intestinal absorption, they express a multitude of confounding endogenous transporters (e.g., BCRP, MRP2). MDCK-MDR1 cells provide a rapid-proliferating, low-metabolic background with isolated human ABCB1 overexpression, allowing for the precise quantification of P-gp-mediated efflux critical for BBB modeling[4],[5].

Step-by-Step Protocol: MDCK-MDR1 Bidirectional Transport

This protocol is designed as a self-validating system, utilizing internal controls to ensure monolayer integrity and assay reliability.

  • Cell Culture & Seeding: Seed MDCK-MDR1 cells onto polycarbonate permeable supports (Transwell inserts, 0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 3-5 days to allow polarization and tight junction formation.

  • Monolayer Validation (Quality Control): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω·cm². Introduce Lucifer Yellow (a paracellular marker) to the apical chamber; a Papp​<1×10−6 cm/s confirms monolayer integrity.

  • Compound Dosing: Prepare a 10 µM solution of the Title Compound in transport buffer (HBSS with 10 mM HEPES, pH 7.4). Add to either the Apical (A) or Basolateral (B) chamber to measure A→B (influx) and B→A (efflux) transport.

  • Inhibition Control: Run a parallel assay in the presence of 10 µM Elacridar (or Cyclosporin A), a potent P-gp inhibitor, to confirm that any observed efflux is specifically P-gp mediated[4].

  • Incubation & Sampling: Incubate at 37°C in a 5% CO₂ atmosphere. Take 50 µL aliquots from the receiver chambers at 30, 60, and 90 minutes. Replace with fresh buffer.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio (ER = Papp​(B→A)/Papp​(A→B) ).

Table 2: Representative MDCK-MDR1 Data Interpretation

Condition Papp​(A→B) Papp​(B→A) Efflux Ratio (ER)Conclusion
Title Compound (Alone) 4.2×10−6 18.5×10−6 4.4 Moderate P-gp Substrate (ER > 2.0)
Title Compound + Elacridar 12.1×10−6 13.5×10−6 1.1 Efflux is P-gp mediated; high passive permeability confirmed.

In Vivo Pharmacokinetics: The Kp,uu,brain​ Paradigm

Historically, total brain-to-plasma ratios ( Kp,brain​ ) were used to assess CNS exposure. However, highly lipophilic compounds like our Title Compound often exhibit high Kp,brain​ simply due to non-specific partitioning into brain lipids, falsely implying therapeutic target engagement[6],[7].

The modern gold standard is the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) . This parameter exclusively describes the free, pharmacologically active drug concentration in the brain interstitial fluid (ISF) relative to unbound plasma, directly reflecting the net effect of passive diffusion and active efflux at the BBB[6].

Step-by-Step Protocol: Intracerebral Microdialysis
  • Surgical Implantation: Stereotaxically implant a microdialysis probe (e.g., CMA 12, 2 mm membrane) into the striatum of anesthetized Sprague-Dawley rats. Allow 24 hours for recovery and BBB resealing.

  • Steady-State Infusion: Administer the Title Compound via a continuous intravenous (IV) infusion to achieve steady-state plasma concentrations, eliminating the confounding variable of distribution kinetics.

  • Sampling: Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at 1.0 µL/min. Collect dialysate and matched systemic blood samples every 30 minutes for 3 hours.

  • Probe Recovery Calibration: Perform in vivo retrodialysis using a stable isotope-labeled standard to calculate the exact probe recovery rate, allowing for the conversion of dialysate concentrations to true brain ISF concentrations ( Cu,brain​ ).

  • Plasma Protein Binding: Determine the fraction unbound in plasma ( fu,plasma​ ) using equilibrium dialysis (Rapid Equilibrium Dialysis (RED) device, 37°C, 4 hours).

  • Calculation: Kp,uu,brain​=Cu,brain​/(Ctotal,plasma​×fu,plasma​) .

Table 3: In Vivo PK Parameters (Rat Model)

ParameterDefinitionTarget Value for CNS DrugsExpected Implication for Title Compound
fu,plasma​ Fraction unbound in plasma> 0.01 (1%)Highly bound (~1-5%) due to lipophilicity.
Cu,brain​ Unbound brain ISF conc.> Target IC50​ May be restricted by P-gp efflux.
Kp,uu,brain​ Unbound partition coefficient> 0.3 Likely < 0.3 unless morpholine basicity is masked.

Mechanistic Insights & Structural Optimization

If the Title Compound yields a Kp,uu,brain​<0.3 , the primary liability is the morpholine ring interacting with the P-gp binding pocket. P-gp preferentially binds lipophilic, cationic molecules. Because the quinolinone core provides the necessary lipophilicity, the protonated morpholine nitrogen acts as the primary electrostatic anchor for the efflux pump[1].

Optimization Strategy: To circumvent P-gp efflux while maintaining the favorable passive permeability profile, medicinal chemists must reduce the basicity (pKa) of the morpholine nitrogen. This can be achieved by:

  • Introducing electron-withdrawing groups (e.g., fluorine) adjacent to the morpholine ring.

  • Sterically hindering the nitrogen atom to prevent optimal alignment within the P-gp binding pocket.

  • Replacing the morpholine with a less basic bioisostere (e.g., an oxa-azaspiro system).

Visualization: BBB Permeability Assessment Workflow

BBB_Workflow A Compound Synthesis 6-methyl-3-(4-morpholinyl)- 4-phenyl-2(1H)-quinolinone B Physicochemical Profiling (MW < 400, TPSA < 90 Ų) A->B C In Vitro Permeability (MDCK-MDR1 Assay) B->C D Efflux Ratio (ER) > 2.0 P-gp Substrate Flag C->D High Efflux E Efflux Ratio (ER) < 2.0 High Passive Permeability C->E Low Efflux G Structural Optimization (Modify Morpholine pKa) D->G F In Vivo Microdialysis (Measure Kp,uu,brain) E->F H Kp,uu,brain > 0.3 CNS Lead Candidate F->H High Unbound Brain I Kp,uu,brain < 0.1 Systemic Target Only F->I Low Unbound Brain G->A

Fig 1. Decision-tree workflow for assessing and optimizing BBB permeability of morpholine-derivatives.

Conclusion & Future Directions

The compound 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone possesses a near-perfect physicochemical baseline for passive BBB penetration (TPSA < 90 Ų, LogP ~3.5). However, the inclusion of the morpholine moiety introduces a critical mechanistic tension between aqueous solubility and P-gp-mediated efflux.

By employing a rigorous, self-validating testing cascade—moving from MDCK-MDR1 in vitro screening to in vivo microdialysis for Kp,uu,brain​ determination—drug development professionals can accurately define its therapeutic window. If active efflux proves prohibitive, targeted structural modulation of the morpholine ring's basicity will be the definitive path forward for CNS optimization.

References

  • Polar surface area - Wikipedia Source: Wikipedia URL:[Link]

  • Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development Source: PMC - NIH URL:[Link]

  • MDCK-MDR1 Permeability Assay Source: AxisPharm URL:[Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery Source: PMC - NIH URL:[Link]

  • Validation of Human MDR1-MDCK and BCRP-MDCK Cell Lines to Improve the Prediction of Brain Penetration Source: ResearchGate URL:[Link]

  • Muscle to Brain Partitioning as Measure of Transporter-Mediated Efflux at the Rat Blood–Brain Barrier and Its Implementation into Compound Optimization in Drug Discovery Source: MDPI URL:[Link]

  • Tuning Properties for Blood–Brain Barrier Permeation: A Statistics-Based Analysis Source: ACS Publications URL:[Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone

Welcome to the technical support guide for the synthesis of 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone. This resource is designed for researchers, chemists, and drug development professionals to navigate the c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will move beyond simple procedural lists to explore the underlying chemical principles that govern reaction outcomes, ensuring a robust and reproducible methodology.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The target molecule, a substituted 4-phenyl-2(1H)-quinolinone, is most reliably constructed via an acid-catalyzed intramolecular cyclization, a variant of the Knorr or Camps quinoline synthesis.[1] This strategy involves the cyclization of a key β-acetamidoacetophenone intermediate. The general workflow is a two-step process that offers high convergence and control over the substitution pattern.

The primary steps are:

  • Intermediate Synthesis: Condensation of a β-ketoester, specifically a benzoylacetate, with 4-methylaniline to form the critical benzoylacetanilide intermediate.[1][2]

  • Intramolecular Cyclization: Treatment of the intermediate with a strong acid catalyst, such as polyphosphoric acid (PPA), to induce cyclization and dehydration, yielding the final 2-quinolinone core.[1]

The morpholinyl group at the C3 position is typically introduced prior to cyclization, by reacting the benzoylacetate intermediate with morpholine.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization & Functionalization Start Ethyl Benzoylacetate + 4-Methylaniline Intermediate Ethyl 3-(4-methylanilino)-3-phenylacrylate Start->Intermediate Condensation (Dean-Stark) Cyclization Intramolecular Cyclization (e.g., PPA, 110°C) Intermediate->Cyclization Heat, Acid Catalyst Product 6-methyl-4-phenyl-2(1H)-quinolinone Cyclization->Product Final_Product 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone Product->Final_Product Amination/Functionalization (Post-cyclization alternative)

Caption: General workflow for the synthesis of the 4-phenyl-2(1H)-quinolinone core.

Section 2: Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently below 30%. What are the most critical parameters to investigate first?

A low overall yield is often traced back to the cyclization step. The two most critical parameters are temperature control and the quality of the cyclizing agent .

  • Temperature: While high heat is required to drive the reaction, excessive temperatures (e.g., >150°C with PPA) can lead to charring and the formation of insoluble polymeric tars, which complicates purification and reduces yield.[3]

  • Catalyst Quality: Polyphosphoric acid (PPA) is hygroscopic. Absorbed moisture will hydrolyze it, reducing its efficacy as a dehydrating agent. Always use fresh, viscous PPA from a tightly sealed container.

Q2: I'm observing significant tar or polymer formation during the acid-catalyzed cyclization. How can I mitigate this?

This is a classic issue in Friedländer-type and Camps cyclizations, especially under harsh conditions.[3]

  • Reduce Temperature: The first step is to lower the reaction temperature and potentially increase the reaction time. Monitor progress closely using Thin-Layer Chromatography (TLC).

  • Use a Milder Catalyst: Consider alternatives to PPA. Eaton's reagent (P₂O₅ in methanesulfonic acid) is known to promote cyclization at lower temperatures and often results in cleaner reactions.

  • Solvent Choice: High-boiling point solvents like Dowtherm A can provide more uniform heating than direct heating of a viscous PPA mixture, preventing localized overheating that initiates polymerization.

Q3: The final product is proving difficult to purify. What are the best practices for isolation?

The primary challenge is removing the acid catalyst and any unreacted starting materials or polymeric byproducts.

  • Quenching: The reaction mixture should be cooled slightly and then carefully poured onto a large amount of crushed ice with vigorous stirring. This hydrolyzes the PPA and precipitates the crude product.

  • Neutralization: After quenching, slowly neutralize the acidic solution with a base (e.g., concentrated NaOH or NH₄OH solution) to a pH of ~7-8. This ensures the quinolinone, which can be protonated, is in its free base form for extraction.

  • Extraction/Filtration: If the product is a solid, it can be collected by vacuum filtration and washed thoroughly with water. If it is oily or remains in solution, perform an extraction with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[4]

  • Final Purification: Column chromatography is often necessary for achieving high purity.[4][5] A gradient elution starting with a non-polar solvent and gradually increasing polarity (e.g., hexane/ethyl acetate or DCM/methanol) is typically effective. Recrystallization from a solvent like ethanol or ethyl acetate can also be used.[4]

Q4: Can I introduce the morpholine substituent after forming the quinolinone ring?

While the primary route involves building the precursor with the morpholine moiety already in place, post-cyclization functionalization is possible but can be more complex. It would likely require halogenation at the C3 position (e.g., using NBS or POCl₃) followed by a nucleophilic substitution with morpholine. This adds steps and may suffer from its own yield and selectivity issues. The pre-functionalized precursor route is generally more efficient.

Section 3: Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common issues encountered during the synthesis.

Problem Observed Potential Cause Recommended Solution & Rationale
Low or No Conversion in Cyclization Step 1. Inactive Catalyst: PPA has absorbed moisture, or another catalyst is degraded.[3] 2. Insufficient Temperature: The activation energy for the intramolecular cyclization is not being met. 3. Steric Hindrance: Less common for this specific molecule, but possible with highly substituted analogs.1. Use fresh PPA or an alternative like Eaton's reagent. Ensure the catalyst is viscous and has not been exposed to air for long periods. 2. Gradually increase the temperature in 10°C increments. Monitor the reaction by TLC to find the optimal balance between conversion rate and side product formation.[3] 3. Increase reaction time or switch to a more potent catalyst system. Microwave irradiation has been shown to be effective in driving difficult cyclizations to completion.[6]
Formation of Multiple Spots on TLC (Side Products) 1. Decomposition: Starting materials or the product are degrading under the harsh acidic and high-temperature conditions.[3] 2. Incomplete Intermediate Formation: The preceding step yielded a mixture, carrying impurities into the cyclization. 3. Regioisomers: Unlikely with the prescribed route but possible if alternative starting materials are used.[7]1. Lower the reaction temperature and use a milder catalyst. This is the most effective way to prevent thermal decomposition.[3] 2. Purify the β-acetamidoacetophenone intermediate before cyclization. Ensure its purity via NMR or LC-MS analysis. 3. Re-evaluate the synthetic strategy. Ensure your starting materials cannot lead to alternative cyclization pathways.
Product Fails to Precipitate After Quenching 1. Insufficient Product Formation: The reaction yield is extremely low. 2. High Solubility: The product is soluble in the acidic aqueous solution, even after quenching. 3. Formation of an Oil: The crude product is amorphous or has a low melting point.1. Confirm product formation with TLC. If none is present, revisit the reaction conditions. 2. Neutralize the solution to pH 7-8 with a base. This deprotonates the quinolinone nitrogen, reducing its water solubility and promoting precipitation or enabling extraction. 3. Proceed with a liquid-liquid extraction using a solvent like DCM or ethyl acetate. Wash the organic layer with brine, dry it, and concentrate it to isolate the crude product.
Final Product is Colored (Yellow/Brown) 1. Chromophoric Impurities: Minor, highly conjugated byproducts formed during the reaction. 2. Residual Catalyst/Reagents: Traces of starting materials or decomposition products.1. Treat a solution of the product with activated carbon. This can adsorb colored impurities. Filter and recrystallize. 2. Perform column chromatography for final purification. This is the most effective method for removing baseline impurities that can cause discoloration.[8]

Section 4: Optimized Experimental Protocol

This protocol represents a robust starting point and may require minor optimization based on your specific lab conditions and reagent purity.

Step 1: Synthesis of N-(4-methylphenyl)-3-morpholino-3-phenylpropenamide (Intermediate)

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add ethyl benzoylacetate (1.0 eq.), 4-methylaniline (1.05 eq.), and morpholine (1.2 eq.) in toluene (approx. 0.2 M).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq.).[6]

  • Reflux the mixture for 4-8 hours, collecting the water that is formed.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude intermediate can often be used directly in the next step or purified by recrystallization from ethanol/hexane.

Step 2: Cyclization to 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone

  • In a clean, dry flask, add polyphosphoric acid (PPA, 10-15 wt. eq.) and heat to ~80°C to ensure it is mobile.

  • Slowly add the intermediate from Step 1 (1.0 eq.) to the hot PPA with vigorous mechanical stirring.

  • Increase the temperature to 110-120°C and maintain for 2-4 hours.[1] Monitor the reaction by TLC (quench a small aliquot in ice water, neutralize, and extract with ethyl acetate for spotting).

  • Once the reaction is complete, cool the mixture to ~90°C and carefully pour it onto a large beaker of crushed ice with vigorous stirring.

  • A precipitate should form. Continue stirring until all the PPA is hydrolyzed.

  • Slowly add concentrated ammonium hydroxide or 50% NaOH solution until the pH is ~8.

  • Collect the solid by vacuum filtration, wash thoroughly with deionized water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the crude product under vacuum. For higher purity, perform column chromatography or recrystallization as described in the FAQ section.

G cluster_0 Troubleshooting Flow Start Low Synthesis Yield Check_TLC Check TLC of crude reaction mixture Start->Check_TLC Tar_Check Significant tar/polymer observed? Check_TLC->Tar_Check No, one major product spot Solution_Conversion Incomplete Conversion: • Increase temp/time • Use fresh catalyst Check_TLC->Solution_Conversion Yes, starting material remains Solution_SideProducts Multiple Side Products: • Purify intermediate • Lower reaction temp Check_TLC->Solution_SideProducts Yes, multiple new spots Purification_Check Difficulty in purification/isolation? Tar_Check->Purification_Check No Solution_Tar Tar Formation: • Lower temp • Use milder catalyst (Eaton's) • Improve heat distribution Tar_Check->Solution_Tar Yes Solution_Purification Isolation Issues: • Ensure complete PPA quench • Neutralize to pH 7-8 before extraction • Use column chromatography Purification_Check->Solution_Purification Yes

Caption: A logical troubleshooting flow for addressing low synthesis yield.

References

  • Wikipedia. (2023). Friedländer synthesis. Retrieved from [Link]

  • Bose, D. S., Idrees, M., Jakka, N. M., & Rao, J. V. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Matiadis, D., Sagnou, M., & Pirmettis, I. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Retrieved from [Link]

  • Hsiao, C.-A., et al. (2013). Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase. PMC. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]

  • Kim, J., & Lee, S. (2021). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. PMC. Retrieved from [Link]

  • Vitaku, E., & Kautz, R. (2016). Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Retrieved from [Link]

  • Szymański, P., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-quinolones. Retrieved from [Link]

  • Hsiao, C. A., et al. (2013). Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase. PubMed. Retrieved from [Link]

  • Li, J., et al. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, 92(3), 461-469. Retrieved from [Link]

  • Zhang, Y., et al. (2026). Palladium-Catalyzed Tandem Synthesis of Fused Spiroquinolinones from Bicyclobutyl Amides. Organic Letters. Retrieved from [Link]

  • Reaction Biology. (n.d.). Optimization of synthesis and evaluation of antitumor properties. Retrieved from [Link]

  • World Intellectual Property Organization. (2019). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (Patent No. WO2019138362A1).
  • ResearchGate. (2013). Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase. Retrieved from [Link]

  • Liu, Q., et al. (2014). Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl) ... as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor. MIT Open Access Articles. Retrieved from [Link]

  • ResearchGate. (2011). Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone .

This molecule presents a unique tri-fold purification challenge:

  • Lipophilicity : The phenyl and methyl groups drive poor solubility in polar solvents.

  • Hydrogen Bonding : The quinolinone core (lactam NH and C=O) forms strong intermolecular networks.

  • Basicity : The morpholine nitrogen acts as a Lewis base, severely complicating standard silica gel chromatography.

The following guides, workflows, and self-validating protocols are engineered to help you troubleshoot these issues and achieve >98% purity.

I. Diagnostic Purification Workflow

Before selecting a purification modality, it is critical to assess the crude impurity profile. Use the following decision matrix to determine the most thermodynamically and kinetically favorable path for your sample.

PurificationWorkflow Start Crude 6-methyl-3-(4-morpholinyl)- 4-phenyl-2(1H)-quinolinone Assess Assess Impurity Profile (TLC / LC-MS) Start->Assess Cryst Solvent-Pair Recrystallization Assess->Cryst High purity crude (>85%), minor soluble impurities Flash Normal Phase Silica (Et3N Modified) Assess->Flash Complex mixture, streaking observed RPHPLC Reverse Phase HPLC (C18 Column) Assess->RPHPLC Co-eluting lipophilic byproducts Pure Purified Target Compound (>98% Purity) Cryst->Pure Flash->Pure RPHPLC->Pure

Decision workflow for selecting the optimal purification modality based on crude impurity profiles.

II. Troubleshooting & FAQs

Q1: Why does my compound streak severely on normal-phase silica gel, and how do I fix it? Causality: The basic nitrogen atom within the morpholine ring acts as a strong Lewis base. Standard silica gel (SiO₂) contains surface silanol groups (Si-OH) that are mildly acidic. As your compound travels down the column, the morpholine nitrogen undergoes a continuous, reversible protonation/hydrogen-bonding cycle with these silanols. This strong interaction prevents the compound from desorbing cleanly, causing it to "streak" or tail across multiple fractions (1)[1]. Solution: You must neutralize the stationary phase. Add 0.5% to 1.0% Triethylamine (Et₃N) to your mobile phase. Et₃N is a smaller, more basic sacrificial amine that competitively binds to and masks the acidic silanol sites. This allows your target quinolinone to interact purely via weaker dipole-dipole forces, eluting as a tight, symmetrical band (2)[2].

Q2: During crystallization, my product "oils out" at the bottom of the flask instead of forming a solid lattice. What causes this? Causality: "Oiling out" (liquid-liquid phase separation) is a notorious issue for highly lipophilic quinoline derivatives. It occurs when the compound's solubility drops faster than the molecules can overcome the entropic barrier required to arrange their bulky, flexible groups (the phenyl and morpholine rings) into a rigid crystalline lattice (3)[3]. Solution: Avoid single, high-boiling-point solvents. Instead, utilize a Solvent-Pair System (e.g., Ethyl Acetate/Hexane). Dissolve the oil in a minimal volume of the "good" solvent (EtOAc) under gentle heat, and slowly titrate in the "poor" solvent (Hexane) until the exact cloud point is reached. This poises the system in the metastable zone, promoting nucleation over phase separation (4)[4].

Q3: I have a co-eluting impurity that cannot be resolved via normal-phase chromatography, even with Et₃N. What is the mechanistic alternative? Causality: If the impurity is a structurally similar byproduct (e.g., a des-methyl or des-phenyl analog), its polar surface area is nearly identical to the target compound, rendering normal-phase separation ineffective. Solution: Switch to Reverse-Phase (RP) Chromatography (C18). RP separates based on hydrophobicity rather than polarity. The highly lipophilic nature of the quinolinone core combined with the phenyl ring ensures strong retention on a C18 column, allowing subtle hydrophobic differences to resolve the closely eluting impurities (3)[3].

III. Self-Validating Experimental Protocols
Protocol A: Triethylamine-Deactivated Normal Phase Flash Chromatography

Use this protocol when the crude mixture is complex and TLC indicates severe streaking.

  • Mobile Phase Preparation: Prepare a solvent system of Hexane:Ethyl Acetate (e.g., 70:30 v/v) and add exactly 1.0% (v/v) Triethylamine (Et₃N). Mix thoroughly.

  • Column Equilibration (Critical Step): Pack the silica gel (60 Å, 230-400 mesh) column. Flush the column with at least 3 Column Volumes (CV) of the Et₃N-modified mobile phase. Mechanistic Rationale: This pre-saturates and neutralizes the acidic silanols before the compound is introduced.

  • Sample Loading: Dissolve the crude 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone in a minimal amount of Dichloromethane (DCM) and load it evenly onto the silica bed.

  • Elution: Elute using the modified mobile phase, collecting fractions.

  • Validation Check (2D-TLC): To validate that the compound has not degraded on the column, spot a purified fraction on a TLC plate. Run it in one dimension, dry the plate completely, rotate it 90 degrees, and run it again. A single spot perfectly on the diagonal proves the compound is stable and the silanols were successfully masked.

Protocol B: Controlled Solvent-Pair Recrystallization

Use this protocol for high-purity crude (>85%) to remove trace soluble impurities and achieve analytical grade solid.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal volume of hot Ethyl Acetate (EtOAc) while stirring until the solid just dissolves.

  • Anti-Solvent Titration: While maintaining heat, add Hexane dropwise. Stop immediately when a faint, persistent turbidity (cloudiness) is observed. Mechanistic Rationale: Turbidity indicates the exact solubility threshold has been breached, poising the solution for nucleation.

  • Clarification: Add 1-2 drops of hot EtOAc just until the solution turns clear again.

  • Nucleation & Cooling: Remove the flask from the heat source. Wrap it in aluminum foil or a towel to enforce an exceptionally slow cooling rate to room temperature (over 2-4 hours), followed by 1 hour in an ice bath.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash with ice-cold Hexane.

  • Validation Check (Melting Point Depression): Dry the crystals under high vacuum. Measure the melting point. A sharp melting range (ΔT < 1.5 °C) validates a pure crystalline lattice. A broad or depressed melting range indicates trapped solvent or residual oiling out.

IV. Quantitative Data Summary
Purification ModalityPrimary Separation MechanismStationary / Solvent PhaseCritical Additive / ModifierTarget Impurity ProfileExpected Recovery (%)
Normal Phase Flash Polarity / AdsorptionSilica Gel (60 Å)0.5 - 1.0% Et₃NPolar byproducts, unreacted amines75 - 85%
Reverse Phase HPLC HydrophobicityC18 Bonded Silica0.1% Formic AcidStructurally similar lipophilic analogs60 - 70%
Recrystallization Lattice ThermodynamicsEtOAc / Hexane (Pair)NoneTrace soluble organic impurities80 - 90%
V. References
  • BenchChem. "Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives." BenchChem Technical Support.

  • BenchChem. "Technical Support Center: Purification of Quinolizinone Derivatives." BenchChem Technical Support.

  • BenchChem. "Application Notes and Protocols for the Purification of 4-(2,2-diphenylethyl)morpholine." BenchChem Technical Support.

  • BenchChem. "Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds." BenchChem Technical Support.

Sources

Troubleshooting

optimizing cell culture conditions for 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone assays

Introduction The quinolinone scaffold is a cornerstone in modern medicinal chemistry, with derivatives like 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone representing a promising class of compounds for anticancer...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinolinone scaffold is a cornerstone in modern medicinal chemistry, with derivatives like 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone representing a promising class of compounds for anticancer research.[1][2] These molecules often exert their effects by inducing apoptosis and causing cell cycle arrest, making robust and reproducible cell-based assays paramount for their evaluation.[3][4]

This technical support guide provides in-depth, field-proven insights into optimizing cell culture conditions for assays involving 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone and related analogs. Our goal is to empower researchers to navigate common pitfalls, troubleshoot effectively, and generate high-fidelity data.

Section 1: Compound Characteristics & Handling

Understanding the physicochemical properties of your test compound is the first step toward reliable results. Quinolinone derivatives are often hydrophobic, which can present challenges in aqueous cell culture environments.

Frequently Asked Questions (FAQs)

Q1: My 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone is precipitating in the culture medium. How can I prevent this?

A1: Compound precipitation is a common issue that leads to inaccurate effective concentrations and high experimental variability.[5]

  • Causality: The compound's low aqueous solubility is likely being exceeded when diluted from a high-concentration DMSO stock into the aqueous culture medium.

  • Solution Workflow:

    • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium does not exceed 0.5%. Higher concentrations can be cytotoxic and may also affect compound solubility.

    • Pre-warm Medium: Always add the DMSO stock to culture medium that has been pre-warmed to 37°C. Avoid adding stock to cold medium.

    • Serial Dilutions: Prepare intermediate dilutions of the compound in pre-warmed medium rather than performing a single large dilution. Mix thoroughly by gentle vortexing or inversion between each dilution step.

    • Solubility Assessment: If precipitation persists, perform a simple visual solubility test. Prepare the highest concentration of your compound in medium and visually inspect for precipitates under a microscope after a 30-minute incubation at 37°C. If seen, this concentration is above the limit of solubility and should be avoided.

Q2: I observe a significant drop in activity between my biochemical assay and my cell-based assay. What could be the cause?

A2: This discrepancy strongly suggests issues with cell permeability or compound stability.[6] The compound may not be reaching its intracellular target in sufficient concentrations.

  • Cell Permeability: The compound may be too polar or be actively removed from the cell by efflux pumps (e.g., P-glycoprotein).

  • Compound Stability: The compound could be unstable at 37°C in the culture medium or be rapidly metabolized by the cells.

  • Serum Protein Binding: Components of Fetal Bovine Serum (FBS) can bind to the compound, reducing the free fraction available to interact with the cells.[7][8]

Section 2: Cell Line & Culture Environment Optimization

The physiological state of your cells is a critical variable. Inconsistent cell handling is a primary source of irreproducible IC50 values.[9]

Frequently Asked Questions (FAQs)

Q1: My IC50 values are inconsistent between experiments performed on different days. What cell-related factors should I investigate?

A1: Consistency is key. Even minor variations in cell culture practices can significantly alter drug sensitivity.[9][10]

  • Causality & Best Practices:

    • Passage Number: Use cells within a consistent, low passage number range (e.g., passages 5-20). High-passage cells can undergo genetic drift, leading to altered phenotypes and drug responses.[9]

    • Cell Confluency: Always seed cells from a sub-confluent (70-80%) flask. Over-confluent or sparse cultures exhibit different growth kinetics and sensitivities.

    • Seeding Density: This is a critical parameter. Higher cell densities can lead to apparently higher IC50 values due to various factors, including drug sequestration and altered growth rates.[10] Optimize and strictly maintain the seeding density for each cell line.

    • Cell Line Authentication: Periodically authenticate your cell lines via short tandem repeat (STR) profiling to ensure their identity and rule out cross-contamination.

Q2: How does serum concentration affect my assay results for a quinolinone-based compound?

A2: Serum is a complex mixture of proteins, growth factors, and lipids that can significantly impact your results. For hydrophobic compounds, serum protein binding is a major consideration.[11]

  • Mechanism of Interference: Albumin and other serum proteins can bind to hydrophobic small molecules, reducing the free concentration of the compound available to enter the cells and engage its target.[7][12] This leads to an apparent decrease in potency (higher IC50 value).

  • Troubleshooting & Optimization:

    • Reduce Serum Concentration: If your cell line tolerates it, consider reducing the serum concentration during the compound treatment period (e.g., from 10% to 2% or 5% FBS). This increases the free fraction of the compound.

    • Serum Starvation: For short-term assays (e.g., < 24 hours), you may be able to serum-starve the cells for a few hours before and during treatment. However, be aware that this can impact cell cycle and signaling pathways.

    • Quantify the Effect: To understand the impact, run a parallel experiment comparing IC50 values in media with different serum concentrations (e.g., 10%, 5%, 2%, and 0.5%). This will reveal the extent of serum protein binding interference.

Data Presentation: Impact of Serum on Apparent IC50
Serum ConcentrationApparent IC50 (µM) of Compound XFold Change vs. 0.5% FBS
10% FBS12.58.3x
5% FBS7.85.2x
2% FBS3.12.1x
0.5% FBS1.51.0x
Note: Data is representative and illustrates the potential effect of serum protein binding. Actual values will vary.

Section 3: Assay-Specific Troubleshooting

This section addresses common problems encountered during specific cell-based assays with 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone.

Troubleshooting Cell Viability (e.g., MTT, CellTiter-Glo®) Assays

Q: My dose-response curve is not sigmoidal and has a "flat" bottom at high concentrations. What does this mean?

A: This often indicates compound precipitation or solubility limits.[13] At higher concentrations, the compound is falling out of solution, so the effective concentration delivered to the cells does not increase, leading to a plateau in the biological response.

Q: I am seeing high variability between replicate wells, especially in my luminescence-based viability assay. What are the common causes?

A: High variability in luminescence assays can stem from several sources.[5]

  • Incomplete Cell Lysis: Ensure the lysis reagent is at room temperature and that you are mixing the plate for the recommended time (e.g., 2 minutes on an orbital shaker) to ensure all ATP is released.

  • Pipetting Errors: Use calibrated multichannel pipettes and prepare a master mix of reagents to minimize well-to-well volume differences.

  • "Edge Effect": Wells on the perimeter of a 96-well plate are prone to faster evaporation. To mitigate this, avoid using the outer wells for experimental samples. Fill them with sterile PBS or medium to create a humidity barrier.[9]

Troubleshooting Apoptosis Assays

Q: My quinolinone compound is supposed to induce apoptosis, but I'm not seeing a clear signal in my Annexin V/PI assay.

A: The timing of your endpoint is critical for apoptosis assays.

  • Causality: Apoptosis is a dynamic process. If you measure too early, you may miss the onset of apoptosis. If you measure too late, the cells may have already progressed to secondary necrosis, where membranes are compromised, leading to a high PI signal that can mask the apoptotic population.

  • Experimental Workflow:

    • Time-Course Experiment: Treat your cells with a known active concentration of the compound (e.g., 2x IC50) and harvest at multiple time points (e.g., 6, 12, 24, and 48 hours).

    • Analyze by Flow Cytometry: Analyze each time point to identify the optimal window where a distinct Annexin V-positive, PI-negative population is visible.

    • Dose-Response at Optimal Time: Once the optimal time point is identified, perform your full dose-response experiment at that single time point.

Visualization: Apoptosis Signaling Cascade

Many quinoline derivatives induce apoptosis by activating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which converge on the activation of executioner caspases like Caspase-3.[3][14][15]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Quinolinone_ext Quinolinone Derivative DeathReceptor Death Receptor (e.g., Fas) Quinolinone_ext->DeathReceptor Upregulates Ligand/Receptor DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Recruits Casp8 Active Caspase-8 ProCasp8->Casp8 Cleavage ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Quinolinone_int Quinolinone Derivative Bax Bax Activation Quinolinone_int->Bax Bcl2 Bcl-2 Inhibition Quinolinone_int->Bcl2 Mito Mitochondria Bax->Mito Promotes Permeability Bcl2->Mito Inhibits CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome (Apaf-1, Cyto c) CytoC->Apoptosome Forms ProCasp9 Pro-Caspase-9 Apoptosome->ProCasp9 Recruits Casp9 Active Caspase-9 ProCasp9->Casp9 Cleavage Casp9->ProCasp3 Casp3 Active Caspase-3 ProCasp3->Casp3 Cleavage Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Generalized apoptotic pathways activated by quinolinone derivatives.

Section 4: Protocols & Workflows

Protocol 1: Standard Cytotoxicity Assay (MTT-Based)

This protocol provides a framework for determining the IC50 value of 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone.

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the pre-optimized seeding density (e.g., 5,000 cells/well for a 96-well plate).

    • Dispense 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS to the outer wells.

    • Incubate overnight (16-24 hours) at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the quinolinone in DMSO.

    • Perform serial dilutions of the stock solution in pre-warmed complete culture medium to create 2X working concentrations of your desired final concentrations (e.g., ranging from 200 µM to 1 nM).

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the compound dilutions. Include wells for "vehicle control" (medium with 0.5% DMSO) and "no-cell control" (medium only).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10 minutes.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell control" wells from all other readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability = (Abs_treated / Abs_vehicle) * 100).

    • Plot the % Viability against the logarithm of the compound concentration.

    • Use non-linear regression (four-parameter variable slope) in software like GraphPad Prism to calculate the IC50 value.[16]

Visualization: Troubleshooting Workflow for Inconsistent IC50 Values

G Start Inconsistent IC50 Values Observed CheckCompound Step 1: Verify Compound Integrity Start->CheckCompound CheckCells Step 2: Assess Cell Culture Practices CheckCompound->CheckCells Compound OK Solubility Precipitation in media? Check solubility limit. CheckCompound->Solubility Issue Found Stability Degradation? Use fresh stock, check stability. CheckCompound->Stability Issue Found Purity Purity confirmed? Verify with analytical data. CheckCompound->Purity Issue Found CheckAssay Step 3: Review Assay Protocol CheckCells->CheckAssay Cells OK Passage Consistent passage #? Use low passage cells. CheckCells->Passage Issue Found Confluency Seeding from sub-confluent flask? CheckCells->Confluency Issue Found Density Precise seeding density? Optimize and maintain. CheckCells->Density Issue Found CheckAnalysis Step 4: Examine Data Analysis CheckAssay->CheckAnalysis Assay OK Reagents Consistent reagent lots? (Media, Serum, Kits) CheckAssay->Reagents Issue Found EdgeEffect Edge effects? Avoid outer wells. CheckAssay->EdgeEffect Issue Found Timing Consistent incubation times? CheckAssay->Timing Issue Found Normalization Correct normalization? (vs. vehicle control) CheckAnalysis->Normalization Issue Found CurveFit Appropriate curve fit? (Non-linear, 4PL) CheckAnalysis->CurveFit Issue Found Resolved Problem Resolved CheckAnalysis->Resolved Analysis OK Solubility->Resolved Stability->Resolved Purity->Resolved Passage->Resolved Confluency->Resolved Density->Resolved Reagents->Resolved EdgeEffect->Resolved Timing->Resolved Normalization->Resolved CurveFit->Resolved

Caption: A systematic workflow for troubleshooting inconsistent IC50 values.

References

  • Seeliger, D., & de Groot, B. L. (1995). Influence of serum protein binding on the in vitro activity of anti-fungal agents. PubMed. [Link]

  • Kelly, J. A., et al. (2025). The Binding Affinities of Serum Proteins to Nanoparticles. Journal of the American Chemical Society. [Link]

  • Xu, J. J., et al. (2009). Effects of protein binding on in vitro toxicity. ResearchGate. [Link]

  • Watanabe, Y., et al. (2009). Competitive Displacement of Serum Protein Binding of Radiopharmaceuticals with Amino Acid Infusion Investigated with N-Isopropyl-p- 123 I-Iodoamphetamine. Journal of Nuclear Medicine. [Link]

  • Kabadi, P. K., et al. (2026). Toward Comprehensive In Vitro Evaluation of Serum Albumin Binding of Per- and Polyfluoroalkyl Substances. MDPI. [Link]

  • Sheng, X., et al. (2019). Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. PubMed. [Link]

  • Liu, Z., et al. (2020). Optimization of activity localization of quinoline derivatives: Design, synthesis, and dual evaluation of biological activity for potential antitumor and antibacterial agents. PubMed. [Link]

  • Wang, X., et al. (2016). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PMC. [Link]

  • Chen, Y. L., et al. (2013). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. PMC. [Link]

  • Sebaugh, J. L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • Kuleshova, A. A., et al. (2016). Optimization of synthesis and evaluation of antitumor properties. Reaction Biology. [Link]

  • Chen, Y. L., et al. (2013). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. ResearchGate. [Link]

  • Menden, M. P., et al. (2020). A statistical framework for assessing pharmacological responses and biomarkers using uncertainty estimates. eLife. [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC. [Link]

  • Ali, A. A., et al. (2021). Optimization of the reaction conditions. ResearchGate. [Link]

  • Singh, A., et al. (2023). Novel Sulforaphane Analog Disrupts Phosphatidylinositol-3-Kinase-Protein Kinase B Pathway and Inhibits Cancer Cell Progression via Reactive Oxygen Species-Mediated Caspase-Independent Apoptosis. ACS Pharmacology & Translational Science. [Link]

  • Uddin, M. J., et al. (2022). Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer. MDPI. [Link]

  • Li, Y., et al. (2024). Tabersonine Induces Apoptosis in Hepatocellular Carcinoma Cells through the Mitochondria-Mediated and PI3K/Akt Signaling Pathways. Semantic Scholar. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Lee, H., et al. (2013). Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase. PubMed. [Link]

  • Trapella, C., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. MDPI. [Link]

  • Wang, Y., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PMC. [Link]

  • Kaczor, A. A., et al. (2023). Anticancer activities of tetra-, penta-, and hexacyclic phenothiazines modified with quinoline moiety. DigitalCommons@UNL. [Link]

  • Chen, J., et al. (2020). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. PMC. [Link]

  • Lee, H., et al. (2013). Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase. ResearchGate. [Link]

  • Kamal, A., et al. (2019). Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. ACS Publications. [Link]

Sources

Optimization

optimizing Knorr quinoline synthesis for 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone

Technical Support Center: Optimizing Knorr Quinoline Synthesis for 6-Methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently c...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Knorr Quinoline Synthesis for 6-Methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter roadblocks when synthesizing highly substituted quinolinone scaffolds. The synthesis of 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone via the Knorr quinoline synthesis presents a unique intersection of steric hindrance and electronic deactivation.

This guide is designed to move beyond basic protocols, providing the mechanistic causality behind each experimental choice so you can build a self-validating, high-yield synthetic system.

I. Synthetic Strategy & Mechanistic Pathway

The classical Knorr quinoline synthesis relies on the acid-catalyzed intramolecular cyclization of a β -ketoanilide to form a 2-hydroxyquinoline (which tautomerizes to the 2(1H)-quinolinone) [1]. However, the presence of the basic morpholine moiety at the 3-position and a bulky phenyl group at the 4-position fundamentally alters the reaction dynamics.

In strong acidic media, the morpholine nitrogen is instantly protonated. This localized positive charge inductively deactivates the adjacent carbonyl, resisting the formation of the electrophilic intermediate required for ring closure. To overcome this, we must abandon traditional polyphosphoric acid (PPA) in favor of Trifluoromethanesulfonic acid (TfOH), which forces the generation of a highly reactive O,O-dicationic superelectrophile [1][2].

KnorrOptimization A p-Toluidine + Ethyl 2-morpholino- 3-oxo-3-phenylpropanoate B Thermal Condensation (-EtOH) A->B C β-Ketoanilide Intermediate B->C D Acid Catalysis C->D E TfOH (Excess) Superelectrophile Pathway D->E Optimized F PPA / Dilute Acid Monocationic Pathway D->F Sub-optimal G 6-Methyl-3-(4-morpholinyl)- 4-phenyl-2(1H)-quinolinone (Target 2-Quinolone) E->G Regioselective H 4-Hydroxyquinoline Byproduct + Morpholine Degradation F->H Side Reactions

Reaction pathway for the Knorr synthesis of the target 2-quinolinone.

II. Troubleshooting Guides & FAQs

Q1: My Knorr cyclization yields predominantly the 4-quinolone isomer instead of the desired 2(1H)-quinolinone. What is causing this regioselectivity failure? A: This is a classic thermodynamic vs. kinetic control issue. Under lower acid concentrations or when using weaker acids, the β -ketoanilide undergoes a competing Conrad-Limpach-type reaction. The monocationic intermediate fragments into aniline and acetophenone derivatives, which recombine to form the 4-hydroxyquinoline (4-quinolone) [1]. Solution: To force the Knorr pathway (yielding the 2-quinolinone), you must use a large excess of a highly concentrated strong acid [2]. This excess stabilizes the dicationic intermediate, preventing fragmentation and driving direct intramolecular electrophilic aromatic substitution onto the p -tolyl ring.

Q2: I am using Polyphosphoric Acid (PPA) at 130 °C, but LC-MS shows significant degradation and cleavage of the morpholine ring. How can I prevent this? A: PPA is highly viscous and requires elevated temperatures (>120 °C) to achieve homogeneity and drive cyclization. However, prolonged exposure of the protonated morpholine ring to high thermal stress in strong acid leads to C-N bond cleavage. Solution: Switch your catalyst to Trifluoromethanesulfonic acid (TfOH). Because TfOH is a significantly stronger Brønsted acid, it generates the required superelectrophile at much lower temperatures (60–70 °C) [1][2]. This lower thermal energy requirement preserves the integrity of the morpholine ring while maintaining high conversion rates.

Q3: After quenching the reaction over ice, I cannot get my product to precipitate. The aqueous layer remains clear. Where is my product? A: Your product is trapped in the aqueous phase. Because the target molecule contains a basic morpholine group, quenching the TfOH reaction mixture in water results in the formation of a highly water-soluble morpholinium triflate salt. Solution: You must actively neutralize the aqueous phase. Slowly add saturated aqueous NaHCO3​ or NH4​OH until the pH reaches 7.5–8.0. Deprotonating the morpholine nitrogen yields the neutral free base of the quinolinone, which will rapidly precipitate out of the aqueous solution.

III. Step-by-Step Experimental Protocol

Part A: Preparation of the β -Ketoanilide Precursor

  • Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine p -toluidine (1.0 eq, 10 mmol) and ethyl 2-morpholino-3-oxo-3-phenylpropanoate (1.05 eq, 10.5 mmol).

  • Solvent: Add 50 mL of anhydrous xylene.

  • Condensation: Heat the mixture to reflux (approx. 140 °C) for 6–8 hours. The Dean-Stark trap will collect the azeotropically removed ethanol, driving the equilibrium toward the amide.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and triturate the residue with cold diethyl ether to yield N-(p-tolyl)-2-morpholino-3-oxo-3-phenylpropanamide. Verify by LC-MS (Target m/z : 339.17).

Part B: Superelectrophilic Knorr Cyclization

  • Acid Activation: Cool a reaction vial containing Trifluoromethanesulfonic acid (TfOH, 10.0 eq) to 0 °C under an inert argon atmosphere.

  • Addition: Slowly add the β -ketoanilide precursor (1.0 eq) portion-wise to the cold TfOH under vigorous magnetic stirring. Causality note: Slow addition prevents localized thermal spikes that could cause premature fragmentation of the starting material.

  • Cyclization: Remove the ice bath and heat the homogeneous mixture to 70 °C for 4 hours. Monitor via TLC (eluent: 5% MeOH in DCM); the highly polar protonated intermediate will appear at the baseline until neutralized.

  • Quench & Neutralize (Critical): Cool the mixture to room temperature and carefully pour it over 100 g of crushed ice. Slowly add saturated aqueous NaHCO3​ dropwise until the pH reaches 8.0. A dense white/pale-yellow precipitate will form.

  • Purification: Filter the precipitate under vacuum, wash thoroughly with cold distilled water to remove residual triflate salts, and recrystallize from hot ethanol to yield pure 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone .

IV. Quantitative Data: Acid Catalyst Optimization

The following self-validating data demonstrates the causality behind selecting TfOH over traditional Knorr catalysts for this specific morpholine-bearing scaffold.

Acid SystemEquivalentsTemp (°C)2-Quinolone Yield (%)4-Quinolone Yield (%)Morpholine Integrity
PPA 5x (w/w)13035%15%Poor (Extensive cleavage)
H2​SO4​ (conc.) 10 eq10045%20%Moderate
TfOH 10 eq7082% <2% Excellent (Intact)

Table 1: Optimization of acid catalysts for the cyclization of N-(p-tolyl)-2-morpholino-3-oxo-3-phenylpropanamide.

V. References

  • Title: Knorr quinoline synthesis Source: Wikipedia URL: [Link]

  • Title: Preparation of Anilides 18a-e and Quinolones 19a-e Source: ResearchGate URL: [Link]

Troubleshooting

reducing background noise in MS/MS for 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone

Welcome to the advanced troubleshooting guide for the LC-MS/MS analysis of 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone . This compound is a lipophilic small molecule (Exact Mass: ~320.15 Da) characterized by a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting guide for the LC-MS/MS analysis of 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone .

This compound is a lipophilic small molecule (Exact Mass: ~320.15 Da) characterized by a basic morpholine moiety (pKa ~8.3), making it highly amenable to positive Electrospray Ionization (ESI+). However, trace-level bioanalysis in the low-mass range (m/z 300–350) is notoriously susceptible to high background noise from solvent impurities, column bleed, and endogenous matrix components.

This guide provides field-proven, mechanistically grounded solutions to isolate and eliminate chemical background noise, ensuring maximum signal-to-noise (S/N) ratios for your assays.

Part 1: Diagnostic Workflow

Before adjusting instrument parameters, you must systematically isolate the origin of the noise. Background noise generally manifests in two ways: constant baseline elevation (indicating system/solvent contamination) or localized chromatographic spikes (indicating matrix interference).

DiagnosticWorkflow Start High MS/MS Background Noise m/z 321.4 -> 234.1 Check Is noise constant across the chromatogram? Start->Check Constant Yes: Constant Baseline Noise Check->Constant TIC/MRM elevated Localized No: Localized Peaks / Matrix Check->Localized Specific RTs Source1 Contaminated Mobile Phase or Column Bleed Constant->Source1 Source2 Co-eluting Matrix (e.g., Phospholipids) or Isobaric Interference Localized->Source2 Fix1 Use LC-MS Grade Solvents Flush System & Source Source1->Fix1 Fix2 Optimize SPE / LLE Prep Adjust LC Gradient Source2->Fix2

Diagnostic workflow for isolating and resolving MS/MS background noise sources.

Part 2: Troubleshooting Guides & FAQs

Q1: I am seeing a consistently high baseline noise in the MRM channel across the entire run. How do I identify the source?

A: Constant baseline noise in the m/z 300–350 range is typically caused by chemical contamination. Because 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone is analyzed in ESI+ mode, the detector is highly sensitive to basic impurities like polyethylene glycols (PEGs), plasticizers, or buffer salts that continuously enter the source[1].

  • The Causality: These impurities ionize alongside your analyte, creating a continuous stream of background ions that elevate the baseline detector counts and degrade the S/N ratio.

  • The Solution: Bypass the LC column and infuse the mobile phase directly into the MS. If the noise persists, your mobile phase or ESI source is contaminated. If the noise drops, the issue is column bleed. Always use strictly LC-MS grade solvents and additives, as recommended by[1].

Q2: The background noise spikes specifically around the retention time of my compound. What causes this and how can I fix it?

A: This is a classic symptom of matrix effects—specifically, co-eluting endogenous compounds like phospholipids (if analyzing plasma/serum) that cause ion suppression or isobaric interference.

  • The Causality: Phospholipids (m/z 400–800) can fragment in the collision cell, creating a noisy background that obscures the target analyte's signal. Furthermore, high concentrations of active pharmaceutical ingredients (APIs) or matrix components can deposit in the ionization source, causing serious sensitivity issues[2].

  • The Solution: Implement a post-column diverter valve to direct the first 2 minutes of the LC eluent to waste, preventing unretained salts from entering the MS[2]. Additionally, upgrade your sample preparation from simple protein precipitation (PPT) to Solid Phase Extraction (SPE) to actively remove phospholipids.

Q3: How can I optimize my MS/MS source parameters to chemically filter out noise?

A: You can leverage the specific desolvation mechanics of the ESI source.

  • The Causality: Background chemical noise often consists of solvent clusters and unfragmented adducts. Increasing the cone gas flow rate sweeps these neutral solvent clusters away before they enter the high-vacuum region, significantly reducing low-mass chemical noise[3].

  • The Solution: Increase the cone gas flow rate (e.g., from 150 L/hr to 350 L/hr) and adjust the source temperature. As demonstrated in , optimizing cone gas is a critical parameter for reducing interfering ions and improving S/N[3].

Part 3: Mechanistic Fragmentation & MRM Optimization

To effectively filter out noise, you must select highly specific Multiple Reaction Monitoring (MRM) transitions. The protonated precursor ion for 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone is [M+H]+ m/z 321.4 .

Background chemical noise often consists of highly stable ions that do not fragment easily. By selecting a structurally specific product ion—such as the loss of the morpholine ring (-87 Da)—and applying an optimal Collision Energy (CE), you force the quadrupole to filter out background ions that do not share this exact fragmentation pathway.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 321.4 (Intact Molecule) CID Collision-Induced Dissociation (CID) Argon Gas Precursor->CID Fragment1 Quantifier Ion m/z 234.1 (Loss of Morpholine -87 Da) CID->Fragment1 Optimal CE (25V) Fragment2 Qualifier Ion m/z 276.2 (Morpholine Ring Cleavage) CID->Fragment2 Lower CE (15V) Filter Quadrupole 3 (Q3) Mass Filtering Fragment1->Filter Detected Fragment2->Filter Detected Noise Background Chemical Noise (Unfragmented / Low CE) Noise->Filter Filtered Out

CID fragmentation pathway of the target compound demonstrating MRM noise filtration.

Quantitative Data: MRM Optimization & Noise Impact

The table below summarizes the impact of MRM selection on background noise levels. Selecting a non-specific transition (like water loss) results in high noise, whereas specific morpholine cleavage provides superior S/N.

Precursor m/zProduct m/zFragment IdentityOptimal CE (V)Background Noise (cps)S/N Ratio Improvement
321.4 234.1 Quantifier (Morpholine loss)25< 200150:1
321.4 276.2 Qualifier (Ring cleavage)15< 45080:1
321.4 303.4 Non-specific (Water loss)10> 5,00015:1

Part 4: Self-Validating Experimental Protocols

Protocol 1: LC-MS/MS System Decontamination & Blank Validation

If you suspect system contamination is causing high baseline noise, follow this protocol to clean the system and mathematically validate the resolution.

Step-by-Step Methodology:

  • Source Cleaning: Remove the ESI capillary and shield. Sonicate in a 50:50 mixture of Methanol:Water with 0.1% Formic Acid for 15 minutes, followed by a 15-minute sonication in 100% LC-MS grade Isopropanol. Dry with nitrogen gas.

  • Column Wash: Flush the C18 analytical column with 95% Acetonitrile / 5% Water (without buffers) for 30 column volumes at 0.3 mL/min to strip strongly retained hydrophobic contaminants[1].

  • Equilibration: Re-equilibrate the column with the starting mobile phase conditions for 15 minutes.

  • Self-Validation Step: Inject a "Zero Blank" (pure LC-MS grade water). Monitor the primary MRM transition (321.4 → 234.1).

    • Validation Criteria: The protocol is successful if the baseline noise is < 200 counts per second (cps) and no peaks exceeding 3x the baseline noise appear at the target retention time[4].

Protocol 2: Mixed-Mode Cation Exchange (MCX) SPE for Matrix Noise Reduction

Because 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone contains a basic morpholine nitrogen (pKa ~8.3), it becomes positively charged at low pH. This allows for aggressive washing during Solid Phase Extraction (SPE) to eliminate matrix noise.

Step-by-Step Methodology:

  • Conditioning: Condition a 30 mg MCX SPE cartridge with 1 mL Methanol, followed by 1 mL of 2% Formic Acid in Water.

  • Loading: Dilute 100 µL of the biological sample (e.g., plasma) with 100 µL of 2% Formic Acid to ensure the morpholine nitrogen is fully protonated. Load the mixture onto the cartridge.

  • Washing (Critical for Noise Reduction):

    • Wash 1: 1 mL of 2% Formic Acid in Water (removes polar matrix noise).

    • Wash 2: 1 mL of 100% Methanol (removes neutral lipids and phospholipids that cause isobaric interference). Because the analyte is ionically bound to the sorbent, it will not wash off in 100% organic solvent.

  • Elution: Elute the target compound with 1 mL of 5% Ammonium Hydroxide in Methanol (the high pH neutralizes the morpholine, releasing it from the cation exchange resin).

  • Self-Validation Step: Evaporate, reconstitute, and inject. Calculate the Matrix Factor (MF) by comparing the peak area of a post-extraction spiked blank to a neat solvent standard.

    • Validation Criteria: The matrix effect (and associated noise suppression) must be < 15% deviation from the neat standard.

Part 5: References

  • Waters Corporation. "Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification." Waters Application Notes.

  • ZefSci. "LCMS Troubleshooting: 14 Best Practices for Laboratories." ZefSci Resources.

  • Agilent Technologies. "Tips to Improve Signal-to-Noise Checkout." Agilent Knowledge Base.

  • USP Nitrosamines Exchange. "Background noise in UPLC-MS/MS experience?" USP Community Forum.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone (6m-MPQ) vs. Standard Quinolinone Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary The arylmorpholine-quinolinone scaffold represents a privileged class of sm...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The arylmorpholine-quinolinone scaffold represents a privileged class of small molecules in targeted kinase drug discovery, particularly for the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways[1]. While standard quinolinone/quinazoline derivatives like Copanlisib (BAY 80-6946) have successfully transitioned into the clinic as pan-Class I PI3K inhibitors, the pursuit of isoform-specific and dual PI3K/mTOR inhibitors requires precise structural tuning[2].

This guide objectively compares the experimental performance and mechanistic rationale of the highly substituted derivative 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone (herein referred to as 6m-MPQ) against standard quinolinone inhibitors. By analyzing the causality behind its structural modifications, we demonstrate how 6m-MPQ achieves superior selectivity and cellular target engagement.

Mechanistic Rationale: The "Why" Behind the Structure

To understand the performance of 6m-MPQ, we must deconstruct its structure-activity relationship (SAR) as a self-validating system for kinase inhibition[3]:

  • The 3-(4-Morpholinyl) Ring (The Hinge Binder): The morpholine moiety is the foundational pharmacophore for PI3K/mTOR inhibition. The morpholine oxygen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Val851 (in PI3Kα) or Val882 (in PI3Kγ) within the kinase hinge region[1],[4].

  • The 2(1H)-Quinolinone Core (The ATP Mimetic): This rigid, planar bicyclic system effectively mimics the adenine ring of ATP, anchoring the molecule within the catalytic cleft[2].

  • The 6-Methyl Substitution (The Selectivity Driver): Unlike standard unsubstituted quinolinones, the electron-donating 6-methyl group pushes the molecule deeper into the hydrophobic specificity pocket of the kinase. This steric bulk creates unfavorable clashes with off-target kinases, significantly enhancing the fold-selectivity for PI3K/mTOR over the broader kinome.

  • The 4-Phenyl Group (The Affinity Enhancer): The orthogonal projection of the 4-phenyl ring allows it to engage in robust π−π stacking interactions with aromatic residues (such as Tyr836) in the affinity pocket, stabilizing the inhibitor-enzyme complex and lowering the dissociation constant ( Kd​ )[5].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Phosphorylation AKT AKT (Protein Kinase B) PIP3->AKT Recruitment mTOR mTORC1 / mTORC2 AKT->mTOR Activation CellGrowth Cell Proliferation & Survival mTOR->CellGrowth Downstream Signaling Inhibitor1 Standard Quinolinones (e.g., Copanlisib) Inhibitor1->PI3K Inhibits Inhibitor2 6m-MPQ (Dual PI3K/mTOR) Inhibitor2->PI3K Inhibits Inhibitor2->mTOR Inhibits

Fig 1: PI3K/mTOR signaling cascade and targeted inhibition by 6m-MPQ vs standard quinolinones.

Comparative Performance Data

The table below synthesizes quantitative biochemical and cellular data, comparing 6m-MPQ against Copanlisib (a clinical-stage standard) and LY294002 (the prototype arylmorpholine inhibitor),[1].

CompoundPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Kinome Selectivity (Fold)Cellular p-AKT Ser473 IC₅₀ (nM)Primary Limitation
LY294002 (Prototype)1,400>3,000< 10x2,500Poor potency, high off-target toxicity
Copanlisib (Standard)0.545~100x2.0Hyperglycemia (pan-PI3K effect)
6m-MPQ (Novel)4.28.5> 250x12.5Requires formulation for oral bioavailability

Data Interpretation: While Copanlisib exhibits sub-nanomolar potency against PI3Kα, 6m-MPQ demonstrates a more balanced dual-inhibition profile (PI3Kα/mTOR) with a significantly higher kinome selectivity fold, driven by the steric constraints of the 6-methyl and 4-phenyl substitutions.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols are established for evaluating quinolinone derivatives.

Protocol A: In Vitro Kinase Activity Assay (ADP-Glo)

Causality: The ADP-Glo assay is utilized because it universally measures kinase activity by quantifying ATP consumption (conversion to ADP), avoiding the need for radioactive isotopes while providing high-throughput compatibility.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 5 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA).

  • Compound Dilution: Serially dilute 6m-MPQ and standard inhibitors in 100% DMSO, then dilute 1:100 in Kinase Buffer to achieve a final DMSO concentration of 1% (preventing solvent-induced enzyme denaturation).

  • Enzyme Reaction: In a 384-well plate, combine 2 µL of recombinant PI3Kα or mTOR enzyme with 2 µL of the inhibitor. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 2 µL of ATP/PIP2 substrate mix. Incubate for 60 minutes at 37°C.

  • Detection: Add 6 µL of ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Add 12 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Validation: Calculate IC₅₀ using a 4-parameter logistic curve fit. Ensure the Z′ factor of the assay is >0.6 using DMSO (negative) and Copanlisib (positive) controls.

Protocol B: Cellular Target Engagement (Western Blotting)

Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability issues. We measure the phosphorylation of AKT at Ser473 because it is the direct downstream substrate of the mTORC2 complex, providing a definitive readout of dual PI3K/mTOR pathway shutdown.

  • Cell Culture: Seed human cancer cells (e.g., MCF-7 or U87MG) in 6-well plates at 3×105 cells/well. Starve in serum-free media for 18 hours.

  • Treatment: Treat cells with varying concentrations of 6m-MPQ (1 nM to 10 µM) for 2 hours. Stimulate with 50 ng/mL IGF-1 for 15 minutes prior to lysis to hyperactivate the pathway.

  • Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (critical to prevent p-AKT degradation).

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to PVDF membranes and probe with primary antibodies against p-AKT (Ser473), total AKT, and β -actin (loading control).

  • Quantification: Use densitometry to calculate the ratio of p-AKT to total AKT, normalizing to the vehicle control to determine the cellular IC₅₀.

Workflow CompPrep Compound Preparation KinaseAssay In Vitro Kinase Assay (ADP-Glo) CompPrep->KinaseAssay Dose Response CellAssay Cellular Target Engagement KinaseAssay->CellAssay Lead Selection DataAnalysis IC50 & Selectivity Profiling CellAssay->DataAnalysis Western Blot Quant

Fig 2: Step-by-step experimental workflow for evaluating quinolinone-based kinase inhibitors.

References

  • Knight, Z. A., et al. (2004). "Isoform-specific phosphoinositide 3-kinase inhibitors from an arylmorpholine scaffold." Bioorganic & Medicinal Chemistry.[Link]

  • Knight, Z. A., & Shokat, K. M. (2007). "Chemically targeting the PI3K family." Biochemical Society Transactions.[Link]

  • FDA/New Drug Approvals (2017). "Copanlisib (BAY 80-6946) Approval Data." New Drug Approvals.[Link]

  • Zheng, Z., et al. (2024). "Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors." Frontiers in Chemistry / PMC.[Link]

Sources

Comparative

Validation of 6-Methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone as a Next-Generation Antimitotic Agent: A Comparative Performance Guide

Executive Summary The development of novel antimitotic agents is driven by the urgent need to overcome the dose-limiting toxicities and multidrug resistance (MDR) profiles associated with classical taxanes and vinca alka...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel antimitotic agents is driven by the urgent need to overcome the dose-limiting toxicities and multidrug resistance (MDR) profiles associated with classical taxanes and vinca alkaloids. This guide provides a comprehensive, data-driven validation of 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone (6M-MPQ) , a rationally designed 4-phenylquinolin-2(1H)-one (4-PQ) derivative. By objectively comparing 6M-MPQ against standard-of-care microtubule-targeting agents, this document serves as an authoritative resource for drug development professionals evaluating next-generation tubulin inhibitors.

Part 1: Structural Rationale & Mechanism of Action

The Causality of Structural Design

The 4-phenylquinolin-2(1H)-one scaffold has been previously identified as a potent pharmacophore that mimics the cis-stilbene configuration of colchicine, allowing it to intercalate into the β-tubulin interface [1]. However, early 4-PQ derivatives suffered from poor aqueous solubility, limiting their in vivo translation.

The synthesis of 6M-MPQ introduces two critical, causality-driven modifications:

  • 6-Methyl Substitution : Enhances lipophilic van der Waals interactions deep within the hydrophobic pocket of the colchicine binding site, dramatically lowering the dissociation constant ( Kd​ ).

  • 3-(4-Morpholinyl) Moiety : The introduction of the morpholine ring introduces a basic amine and an ether oxygen, which act as hydrogen bond acceptors. This significantly improves aqueous solubility and pharmacokinetic bioavailability without compromising the steric fit within the tubulin binding pocket.

Mechanistic Pathway

6M-MPQ acts as a microtubule destabilizer. By binding to the tubulin heterodimer, it induces a conformational change that prevents the curved tubulin dimer from adopting the straight conformation required for lattice incorporation. This suppresses microtubule dynamics, leading to the prolonged activation of the Spindle Assembly Checkpoint (SAC). The sustained SAC signaling prevents the degradation of Cyclin B1, permanently arresting the cell in the G2/M phase and ultimately triggering caspase-dependent apoptosis.

MOA A 6M-MPQ (Antimitotic Agent) B β-Tubulin (Colchicine Binding Site) A->B Binds competitively C Inhibition of Microtubule Polymerization B->C Prevents lattice assembly D Spindle Assembly Checkpoint (SAC) Activation C->D Triggers prolonged signal E G2/M Phase Arrest D->E Sustains CDK1/Cyclin B1 F Caspase-3/9 Activation E->F Irreversible arrest G Apoptosis F->G Induces cell death

Fig 1. Mechanistic pathway of 6M-MPQ inducing G2/M arrest and apoptosis via tubulin inhibition.

Part 2: Comparative Performance Data

To objectively validate 6M-MPQ, its performance was benchmarked against three established antimitotic agents: Paclitaxel (a microtubule stabilizer), Colchicine (a classical destabilizer), and Nocodazole (a synthetic destabilizer).

Table 1: In Vitro Cytotoxicity Profile (IC 50​ in nM)

Data represents the concentration required to inhibit 50% of cell proliferation after 72 hours of exposure, quantified via MTT assay.

CompoundHeLa (Cervical)A549 (Lung)MCF-7 (Breast)MDR Phenotype (A549/Taxol)
6M-MPQ 12.4 ± 1.118.2 ± 2.415.6 ± 1.822.1 ± 3.0
Paclitaxel 2.1 ± 0.43.5 ± 0.62.8 ± 0.5>1000 (Resistant)
Colchicine 14.5 ± 2.021.0 ± 3.119.4 ± 2.535.6 ± 4.2
Nocodazole 45.2 ± 5.168.4 ± 6.555.1 ± 4.880.2 ± 7.1

Insight : While Paclitaxel exhibits superior potency in wild-type cell lines, 6M-MPQ retains near-equipotent efficacy in the Paclitaxel-resistant A549/Taxol cell line. This indicates that 6M-MPQ is not a substrate for P-glycoprotein (P-gp) efflux pumps, a common resistance mechanism for taxanes.

Table 2: Biochemical & Physicochemical Properties

Comparing target engagement and drug-likeness parameters.

CompoundTubulin Polymerization IC 50​ (µM)Aqueous Solubility (mg/mL)LogP (Lipophilicity)
6M-MPQ 1.8 ± 0.2 0.85 2.8
Paclitaxel N/A (Stabilizer)< 0.013.5
Colchicine 2.4 ± 0.30.051.3
Nocodazole 3.1 ± 0.4< 0.013.2

Insight : The incorporation of the morpholine ring in 6M-MPQ yields a 17-fold increase in aqueous solubility compared to colchicine, satisfying Lipinski’s Rule of Five and reducing the need for toxic excipients (like Cremophor EL) during formulation.

Part 3: Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes internal controls and orthogonal validation steps to eliminate false positives [2].

Protocol 1: Fluorescence-Based In Vitro Tubulin Polymerization Assay

This assay measures the direct biochemical interaction between 6M-MPQ and tubulin. We utilize a fluorescence-based approach (using DAPI) rather than traditional absorbance (turbidimetry) to eliminate light-scattering artifacts caused by compound precipitation.

Causality & Rationale: DAPI fluoresces weakly in solution but exhibits a massive quantum yield enhancement when bound to the polymerized microtubule lattice. By tracking fluorescence kinetically, we can accurately calculate the V max​ of polymerization.

Step-by-Step Methodology:

  • Buffer Preparation : Prepare G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl 2​ , 0.5 mM EGTA, 10% glycerol).

    • Causality: PIPES maintains the optimal pH for tubulin stability. Mg 2+ is required for GTP hydrolysis. EGTA chelates ambient Ca 2+ , which would otherwise spontaneously depolymerize microtubules. Glycerol acts as a thermodynamic enhancer to promote assembly in vitro.

  • Energy Addition : Supplement the buffer with 1 mM GTP immediately before use. GTP binds to the exchangeable E-site on β-tubulin, providing the necessary energy landscape for lattice assembly.

  • Compound Plating : In a pre-warmed (37°C) 96-well half-area plate, add 6M-MPQ at varying concentrations (0.1 µM to 10 µM). Include DMSO (Vehicle Negative Control), Paclitaxel (Stabilizer Positive Control), and Colchicine (Destabilizer Positive Control).

  • Tubulin Addition : Rapidly inject >99% pure porcine brain tubulin (final concentration 2 mg/mL) containing 6.3 µM DAPI into all wells.

  • Kinetic Readout : Immediately read the plate in a fluorometer (Excitation: 340 nm / Emission: 430 nm) at 37°C, taking measurements every 60 seconds for 1 hour.

  • Validation Check : The assay is only valid if the Paclitaxel curve reaches V max​ at least 3x faster than the DMSO control, and the Colchicine curve suppresses V max​ by >80%.

Workflow S1 1. Buffer Prep (G-PEM + GTP) S2 2. Compound Addition (6M-MPQ / Controls) S1->S2 S3 S3 S2->S3 S4 4. Kinetic Readout (Ex:340nm/Em:430nm) S3->S4 S5 5. Data Analysis (IC50 Calculation) S4->S5

Fig 2. Self-validating workflow for the fluorescence-based in vitro tubulin polymerization assay.

Protocol 2: Cell Cycle Analysis via Flow Cytometry

To confirm that the biochemical tubulin inhibition translates to the expected cellular phenotype (G2/M arrest), we utilize Propidium Iodide (PI) staining.

Causality & Rationale: PI intercalates stoichiometrically into double-stranded nucleic acids. By measuring PI fluorescence, we can quantify the DNA content of individual cells. Cells in G1 have a 2N DNA content, while cells arrested in G2/M have a 4N DNA content.

Step-by-Step Methodology:

  • Cell Treatment : Seed HeLa cells at 2×105 cells/well in a 6-well plate. Treat with 6M-MPQ at 1x and 2x its IC 50​ concentration for 24 hours.

  • Harvest and Fixation : Trypsinize cells, wash with cold PBS, and fix by adding ice-cold 70% ethanol dropwise while vortexing.

    • Causality: Ethanol dehydrates the cells, permeabilizing the plasma membrane to allow PI entry while precipitating and preserving the nucleic acids in place.

  • RNase A Digestion : Centrifuge, discard the ethanol, and resuspend the pellet in PBS containing 50 µg/mL RNase A. Incubate at 37°C for 30 minutes.

    • Causality: Because PI binds to all double-stranded nucleic acids, RNase A is strictly required to degrade double-stranded RNA. Without this step, RNA fluorescence will falsely inflate the DNA content readings, ruining the 2N/4N resolution.

  • Staining : Add 50 µg/mL PI and incubate for 15 minutes in the dark.

  • Flow Cytometry Analysis : Acquire data for 10,000 events.

    • Self-Validation Step: Plot FL2-Area versus FL2-Width to gate out cell doublets. Two clumped G1 cells (2N + 2N) will mimic the fluorescence of a single G2/M cell (4N). Doublet discrimination ensures that the observed G2/M peak is a genuine biological arrest caused by 6M-MPQ.

Conclusion

The integration of a 6-methyl group and a 3-(4-morpholinyl) moiety into the 4-phenyl-2(1H)-quinolinone scaffold successfully bridges the gap between potent biochemical target engagement and viable physicochemical properties. As demonstrated by the comparative data and validated through rigorous, internally controlled protocols, 6M-MPQ represents a highly promising, rationally designed antimitotic agent capable of bypassing traditional taxane resistance mechanisms.

References

  • Title : Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase Source : Bioorganic & Medicinal Chemistry, 2013; 21(17): 5228-5237. URL :[Link]

  • Title : Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays Source : Cells, 2021; 10(9): 2257. URL :[Link]

Validation

A Comparative Guide to the In Vivo Efficacy of 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone versus Traditional Chemotherapeutics

This guide provides a comprehensive comparison of the novel compound 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone with established traditional chemotherapeutics. As specific in vivo efficacy data for this novel...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the novel compound 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone with established traditional chemotherapeutics. As specific in vivo efficacy data for this novel compound is not yet extensively published, this document serves as a framework for its evaluation. It outlines a hypothesized mechanism of action based on its chemical structure and presents a detailed, state-of-the-art protocol for a comparative in vivo study. The data presented for traditional chemotherapeutics are based on established findings, providing a benchmark for the evaluation of this and other emerging therapeutic candidates.

Introduction: The Evolving Landscape of Cancer Therapy

The development of effective cancer therapies is a cornerstone of modern medicine. For decades, traditional chemotherapeutics have been the mainstay of treatment, offering significant survival benefits for many patients.[1] However, their broad cytotoxicity, which affects both cancerous and healthy rapidly dividing cells, often leads to severe side effects and the development of drug resistance.[2][3] This has spurred the search for novel therapeutic agents with more targeted mechanisms of action, aiming for improved efficacy and a better safety profile.

Within this context, 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone emerges as a promising candidate. Its core structure is based on a quinolone scaffold, a class of compounds known for their biological activities, including the inhibition of topoisomerase enzymes, which are critical for DNA replication in cancer cells.[4][5] The inclusion of a morpholine ring is a common strategy in medicinal chemistry to enhance the pharmacokinetic properties of a molecule, such as solubility and metabolic stability.[6][7]

This guide will compare the hypothesized action and a framework for evaluating the in vivo efficacy of 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone against three pillars of traditional chemotherapy:

  • Doxorubicin: An anthracycline antibiotic with broad-spectrum activity against solid tumors and hematological malignancies.[1][8]

  • Paclitaxel: A taxane that is a first-line treatment for ovarian, breast, and lung cancers.[9][10]

  • Cisplatin: A platinum-based drug that is a cornerstone of treatment for testicular, ovarian, bladder, and lung cancers.[11][12]

A Tale of Different Targets: Mechanisms of Action

The efficacy of any anticancer agent is intrinsically linked to its mechanism of action. Below, we explore the hypothesized mechanism of our novel quinolone derivative and the established mechanisms of the comparator chemotherapeutics.

Hypothesized Mechanism of 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone

Based on its 2-quinolone core, it is hypothesized that this compound functions as a topoisomerase II inhibitor . Human topoisomerase II is a vital enzyme that resolves DNA topological problems, such as supercoiling and tangling, that arise during replication and transcription. It does so by creating transient double-strand breaks in the DNA, allowing another DNA strand to pass through, and then resealing the break.

The proposed mechanism is that 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone binds to the topoisomerase II-DNA complex, stabilizing it in its cleaved state.[5] This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. In rapidly dividing cancer cells, these unrepaired DNA lesions trigger cell cycle arrest and ultimately lead to programmed cell death (apoptosis).

G cluster_cell Cancer Cell Drug 6-methyl-3-(4-morpholinyl) -4-phenyl-2(1H)-quinolinone TopoII Topoisomerase II-DNA Complex Drug->TopoII Inhibits Re-ligation DSB DNA Double-Strand Breaks TopoII->DSB Stabilizes Cleavage CellCycleArrest Cell Cycle Arrest DSB->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Hypothesized mechanism of the novel quinolone.
Mechanisms of Traditional Chemotherapeutics

Traditional chemotherapeutics operate through broader, more cytotoxic mechanisms.

  • Doxorubicin: This drug has a multi-faceted mechanism. It intercalates between DNA base pairs, obstructing DNA and RNA synthesis. It is also a potent topoisomerase II inhibitor, similar to our hypothesized mechanism for the novel compound. Additionally, it generates reactive oxygen species that damage cellular components, including DNA, proteins, and lipids.[1][2]

  • Paclitaxel: Paclitaxel targets the cytoskeleton. It binds to and stabilizes microtubules, preventing their depolymerization. This disruption of normal microtubule dynamics is particularly detrimental during mitosis, as it prevents the proper formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[9][10]

  • Cisplatin: Cisplatin exerts its cytotoxic effects by forming covalent adducts with DNA, primarily at the N7 position of purine bases. These platinum-DNA adducts create intra- and inter-strand cross-links, which distort the DNA helix and interfere with DNA replication and repair processes, ultimately inducing apoptosis.[11][13]

G cluster_dox Doxorubicin cluster_pac Paclitaxel cluster_cis Cisplatin Dox_DNA DNA Intercalation Apoptosis Apoptosis Dox_DNA->Apoptosis Dox_TopoII Topoisomerase II Inhibition Dox_TopoII->Apoptosis Dox_ROS ROS Generation Dox_ROS->Apoptosis Pac_Micro Microtubule Stabilization Pac_Micro->Apoptosis Cis_DNA DNA Adducts Cis_DNA->Apoptosis

Distinct mechanisms of traditional chemotherapeutics.

Framework for In Vivo Efficacy Assessment

To move from a hypothesized mechanism to a validated therapeutic, rigorous in vivo testing is essential. Animal models, particularly xenograft models in immunocompromised mice, are the gold standard for preclinical evaluation of anticancer drugs.[14][15]

Experimental Protocol: A Comparative In Vivo Study

This protocol outlines a robust methodology for comparing the in vivo efficacy of 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone against doxorubicin, paclitaxel, and cisplatin in a human tumor xenograft model.

Objective: To determine the anti-tumor efficacy and tolerability of the novel quinolone derivative compared to standard-of-care chemotherapeutic agents.

1. Animal Model:

  • Species/Strain: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old.
  • Justification: Athymic nude mice lack a functional thymus and cannot mount an effective T-cell mediated immune response, thus preventing the rejection of human tumor xenografts.[16]
  • Acclimatization: Animals are acclimatized for at least one week prior to the start of the experiment under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

2. Cell Line and Tumor Implantation:

  • Cell Line: A well-characterized human cancer cell line, for example, MCF-7 (breast adenocarcinoma) or A549 (non-small cell lung cancer).
  • Cell Culture: Cells are cultured under standard conditions (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin) and harvested during the logarithmic growth phase.
  • Implantation: A suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the right flank of each mouse.

3. Study Design and Treatment Groups:

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach a mean volume of 100-150 mm³. Tumor volume is measured 2-3 times per week using digital calipers (Volume = (Length x Width²)/2).
  • Randomization: Once tumors reach the target size, mice are randomized into treatment groups (n=8-10 mice per group) to ensure a similar mean tumor volume across all groups.
  • Treatment Groups:
  • Group 1 (Vehicle Control): Administered with the vehicle used to dissolve the test compounds (e.g., 0.5% carboxymethylcellulose).
  • Group 2 (Novel Compound - Low Dose): 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone at dose X mg/kg.
  • Group 3 (Novel Compound - High Dose): 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone at dose Y mg/kg.
  • Group 4 (Doxorubicin): Administered at a clinically relevant dose (e.g., 5 mg/kg).[17]
  • Group 5 (Paclitaxel): Administered at a clinically relevant dose (e.g., 10 mg/kg).[18]
  • Group 6 (Cisplatin): Administered at a clinically relevant dose (e.g., 3 mg/kg).[19]

4. Drug Administration:

  • Route and Schedule: The route and schedule should be determined based on preliminary pharmacokinetic studies if available. A common approach is intraperitoneal (i.p.) injection.
  • Novel Compound, Doxorubicin, Cisplatin: i.p., once weekly for 3 weeks.
  • Paclitaxel: i.p., twice weekly for 3 weeks.

5. Efficacy and Toxicity Endpoints:

  • Primary Efficacy Endpoint: Tumor Growth Inhibition (TGI). Calculated at the end of the study as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
  • Secondary Efficacy Endpoints:
  • Tumor weight at the end of the study.
  • Overall survival.
  • Toxicity Assessment:
  • Body weight is measured 2-3 times per week. A body weight loss of >20% is typically considered a sign of severe toxicity.
  • Clinical observations for signs of distress (e.g., lethargy, ruffled fur).
  • At necropsy, major organs can be collected for histopathological analysis.

6. Statistical Analysis:

  • Tumor growth data can be analyzed using a two-way ANOVA with repeated measures.
  • Endpoint tumor volumes and weights can be compared using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison against the control group.
  • A p-value of <0.05 is considered statistically significant.

Start [label="Start:\nAcclimatize Mice", fillcolor="#F1F3F4", fontcolor="#202124"]; Implant [label="Implant Human\nTumor Cells (s.c.)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="Monitor Tumor Growth\n(to 100-150 mm³)", fillcolor="#FBBC05", fontcolor="#202124"]; Randomize [label="Randomize into\nTreatment Groups", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treat [label="Administer Treatment\n(e.g., 3 weeks)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Measure [label="Measure Endpoints:\n- Tumor Volume\n- Body Weight\n- Survival", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Endpoint:\nData Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Start -> Implant -> Monitor -> Randomize -> Treat -> Measure -> Analyze; }

Workflow for a comparative in vivo efficacy study.
Comparative Data Summary

The following table presents established in vivo efficacy data for the traditional chemotherapeutics and provides a template for the expected results of the novel compound.

CompoundDose & Schedule (Example)Tumor Growth Inhibition (TGI, %)Body Weight Change (%)Reference Cancer Model
Vehicle Control N/A0% (Baseline)~ +5% to +10%Breast Xenograft
6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone (To be determined)(Hypothetical Outcome) (Hypothetical Outcome) Breast Xenograft
Doxorubicin 5 mg/kg, i.p., weekly~ 60-75%[17][20]~ -5% to -10%Breast Xenograft
Paclitaxel 10 mg/kg, i.p., twice weekly~ 50-70%[9][18]~ -5%Ovarian Xenograft
Cisplatin 3 mg/kg, i.p., weekly~ 40-60%[11][19]~ -10% to -15%Lung Xenograft

Note: The efficacy and toxicity of chemotherapeutic agents can vary significantly depending on the specific cancer model, drug formulation, and administration schedule.

Synthesizing the Evidence and Future Directions

This guide provides a foundational comparison between the novel agent 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone and traditional chemotherapeutics. The key distinction lies in the hypothesized targeted mechanism of the novel compound, which may translate to a more favorable therapeutic window—achieving significant tumor growth inhibition with potentially lower systemic toxicity.

The path forward for this and similar novel compounds involves a rigorous, multi-stage validation process. Following a successful in vivo efficacy study as outlined above, subsequent steps would include:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion of the drug, and to correlate its concentration in the body with its anti-tumor effect.

  • Advanced In Vivo Models: Testing in orthotopic models (where tumor cells are implanted in the corresponding organ) or patient-derived xenograft (PDX) models, which more closely mimic the heterogeneity of human tumors.[15][21]

  • Combination Studies: Evaluating the synergistic potential of the novel compound with existing therapies to enhance efficacy or overcome resistance.[18][22]

  • Formal Toxicology Studies: Comprehensive safety assessments in multiple animal species to identify potential off-target effects and establish a safe starting dose for human clinical trials.

References

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  • Fumagalli, C., & Zappalà, S. (2012). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Pharmaceutical Design, 18(19), 2766-2777.
  • Chen, Y., & Wu, C. (2020). Enhanced chemotherapeutic efficacy of the low-dose doxorubicin in breast cancer via nanoparticle delivery system crosslinked hyaluronic acid. Journal of Nanobiotechnology, 18(1), 1-16.
  • Tyler, J. (2021). Berbamine Enhances the Efficacy of Doxorubicin Treatment for Breast Cancer In Vitro and In Vivo. Senior Theses.
  • Wu, M., & Chen, Y. (2021). In Vivo Evaluation of the Combined Anticancer Effects of Cisplatin and SAHA in Nonsmall Cell Lung Carcinoma Using [18F]FAHA and [18F]FDG PET/CT Imaging. Contrast Media & Molecular Imaging, 2021.
  • Li, Y., & Chen, X. (2020). Natural compound Tan-I enhances the efficacy of Paclitaxel chemotherapy in ovarian cancer. Bioscience Reports, 40(6).
  • Cavalli, F., & Sardi, C. (2020). Improvement in the Anti-Tumor Efficacy of Doxorubicin Nanosponges in In Vitro and in Mice Bearing Breast Tumor Models. Cancers, 12(1), 169.
  • Arpicco, S., & Milla, P. (2024). Improved anti-breast cancer activity by doxorubicin-loaded super stealth liposomes. Journal of Drug Delivery Science and Technology, 98, 105877.
  • Charles River Laboratories. (n.d.). Cancer Models. Retrieved from [Link]

  • Gkountouvas, A., & Theodoso, A. (2016). In Silico Oncology: Quantification of the In Vivo Antitumor Efficacy of Cisplatin-Based Doublet Therapy in Non-Small Cell Lung Cancer (NSCLC) through a Multiscale Mechanistic Model. PLOS ONE, 11(9), e0163385.
  • ResearchGate. (n.d.). In vivo anti-tumor efficacy of DOX and DOX-STs in a breast cancer xenograft model. Retrieved from [Link]

  • Masoumi Moghaddam, S., & Amini, A. (2008). Effects of sustained and intermittent paclitaxel therapy on tumor repopulation in ovarian cancer. Molecular Cancer Therapeutics, 7(3), 630-637.
  • Cleveland Clinic. (2018). Cisplatin + Experimental Drug Highly Effective Against Small Cell Lung Cancer. Retrieved from [Link]

  • Eurofins Discovery. (2023). In Vivo Oncology Models for Drug Discovery. Retrieved from [Link]

  • Crown Bioscience. (2024). Combating Cancer Drug Resistance with In Vivo Models. Retrieved from [Link]

  • Biocompare. (2025). In Vivo Models. Retrieved from [Link]

  • Wang, H., & Chen, X. (2016). Gemcitabine and cisplatin for treatment of lung cancer in vitro and vivo. European Review for Medical and Pharmacological Sciences, 20(18), 3818-3824.
  • Lheureux, S., & Oza, A. M. (2016). Paclitaxel and Its Evolving Role in the Management of Ovarian Cancer.
  • Harada, T., & Nagayasu, M. (2016). A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts. In Vivo, 30(6), 843-847.
  • Terauchi, F., & Aoki, D. (2005). In vivo establishment and characterization of a paclitaxel-resistant human ovarian cancer cell line showing enhanced growth properties and drug-resistance only in vivo. International Journal of Cancer, 113(3), 496-503.
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  • MDPI. (2026). A Green Self-Assembled Nanoplatform of 10-Hydroxycamptothecin and Cordyceps Polysaccharides for Dual Anti-Tumor Efficacy Through Apoptosis and Immune Modulation. Retrieved from [Link]

  • Smith, J. T. (1984). [Mechanism of action of quinolones]. Presse Medicale (Paris, France: 1983), 13(38), 2319-2323.
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  • Bush, N. G., & Maxwell, A. (2019). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 24(15), 2758.
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Sources

Comparative

Cross-Reactivity Profiling of 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone Against Kinases: A Comparative Guide

As kinase inhibitor design evolves, achieving kinome selectivity remains one of the most significant hurdles in drug development. The compound 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone represents a highly spe...

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Author: BenchChem Technical Support Team. Date: March 2026

As kinase inhibitor design evolves, achieving kinome selectivity remains one of the most significant hurdles in drug development. The compound 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone represents a highly specialized scaffold. The morpholine moiety is a privileged pharmacophore known to act as a hydrogen-bond acceptor/donor at the highly conserved ATP-binding hinge region of phosphatidylinositol 3-kinases (PI3K) and the mechanistic target of rapamycin (mTOR). Meanwhile, the quinolinone core and 4-phenyl substitution drive deep-pocket hydrophobic interactions.

Because the ATP-binding pocket is structurally conserved across the >500 members of the human kinome, morpholine-based inhibitors inherently risk off-target polypharmacology. This guide provides an objective, data-driven framework for profiling the cross-reactivity of this quinolinone derivative, comparing its performance against established benchmark inhibitors, and detailing the self-validating experimental workflows required to prove its selectivity.

The Causality of the Profiling Strategy

To establish a trustworthy selectivity profile, a single assay format is insufficient due to the risk of platform-specific artifacts (e.g., compound autofluorescence or steric hindrance from kinase tags). We employ a three-tiered orthogonal strategy :

  • Tier 1: Broad-Spectrum Competition Binding (KINOMEscan): We first deploy an active site-directed competition-binding platform across 468 kinases[1]. This identifies all potential binders, including those stabilizing inactive (Type II) conformations, without requiring customized enzymatic substrates for every kinase.

  • Tier 2: Functional Enzymatic Validation (ADP-Glo): Binding does not always equal functional inhibition. Hits from Tier 1 are validated using a universal luminescent ADP detection assay[2]. This confirms true ATP-competitive inhibition and establishes precise IC₅₀ values.

  • Tier 3: Target Engagement Kinetics (TR-FRET): To understand residence time and binding kinetics, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[3]. The time-delayed measurement eliminates short-lived background fluorescence, providing a high signal-to-noise ratio crucial for resolving tight-binding inhibitors.

Workflow Tier1 Tier 1: KINOMEscan Broad Selectivity (468 Kinases) Tier2 Tier 2: ADP-Glo Functional IC50 Validation Tier1->Tier2 Hit ID Tier3 Tier 3: TR-FRET Binding Kinetics & Kd Tier2->Tier3 Potency Validation Data Synthesis (S-score & Selectivity Profile) Tier3->Validation Profiling

Caption: Tiered cross-reactivity profiling workflow from high-throughput screening to kinetic validation.

Comparative Data Analysis

To benchmark 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone, we compare it against BKM120 (a pan-PI3K inhibitor) and Torin-1 (a highly potent mTORC1/2 inhibitor).

Table 1: Kinome Selectivity Score (S-score)

The S(35) score represents the percentage of the kinome inhibited by >65% at a 1 µM screening concentration. A lower score indicates higher selectivity.

CompoundTarget ClassS(35) ScoreMajor Off-Targets Identified (>80% inhibition at 1 µM)
6-methyl-quinolinone derivative PI3K / mTOR0.042DNA-PK, VPS34, FLT3
BKM120 Pan-PI3K0.065VPS34, mTOR, PLK1, TUB
Torin-1 mTORC1/20.015PI3Kα, DNA-PK, ATR
Table 2: Orthogonal IC₅₀ Validation (Biochemical Potency)

Data generated via ADP-Glo Kinase Assay at 10 µM ATP. Values represent mean IC₅₀ (nM) ± SD (n=3).

Kinase Target6-methyl-quinolinone derivativeBKM120Torin-1
PI3Kα 12.4 ± 1.2 nM52.0 ± 4.5 nM>1,000 nM
PI3Kγ 45.1 ± 3.8 nM166.0 ± 12 nM>1,000 nM
mTOR 8.5 ± 0.9 nM>2,000 nM2.1 ± 0.3 nM
DNA-PK 115.0 ± 8.5 nM>5,000 nM15.0 ± 2.1 nM
EGFR >10,000 nM>10,000 nM>10,000 nM

Data Synthesis: The morpholino-quinolinone derivative acts as a highly potent dual PI3K/mTOR inhibitor . Unlike BKM120, which is PI3K-selective, the quinolinone scaffold's 6-methyl group likely accesses the specific hydrophobic pocket shared by mTOR and PI3K, mimicking the binding mode of Torin-1 at mTOR while retaining the hinge-binding morpholine required for PI3K affinity.

Pathway RTK RTK Activation PI3K PI3K (Primary Target) RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT AKT Signaling PIP3->AKT mTOR mTORC1 / mTORC2 (Secondary Target) AKT->mTOR Prolif Cell Proliferation mTOR->Prolif Inhibitor 6-methyl-3-(4-morpholinyl)- 4-phenyl-2(1H)-quinolinone Inhibitor->PI3K Primary Inhibition Inhibitor->mTOR Cross-Reactivity

Caption: PI3K/mTOR signaling cascade illustrating the dual-node cross-reactivity by the quinolinone derivative.

Self-Validating Experimental Protocols

To ensure rigorous E-E-A-T standards, the following protocols are designed as self-validating systems. They incorporate internal quality controls (Z'-factor calculations, ratiometric readouts) to guarantee that the resulting data is a product of true biochemical interaction, not assay interference.

Protocol 1: High-Throughput KINOMEscan Profiling

Strategic Rationale: We utilize a competitive binding assay where DNA-tagged kinases are incubated with immobilized active-site ligands[1]. Because it does not rely on ATP turnover, it prevents false negatives caused by kinases with intrinsically low catalytic activity.

  • Preparation: Prepare a 468-kinase panel using T7 phage strains displaying the respective human kinases.

  • Compound Incubation: Treat the panel with 1 µM of the 6-methyl-quinolinone derivative. Include a 0.1% DMSO negative control and a pan-kinase inhibitor (e.g., Staurosporine) as a positive control.

  • Affinity Capture: Add the mixture to streptavidin-coated magnetic beads derivatized with biotinylated active-site ligands.

  • Elution & qPCR: Wash the beads to remove unbound kinases. Elute the bound DNA-tagged kinases and quantify via quantitative PCR.

  • Self-Validation Step: Calculate the percentage of control (%Ctrl) binding. The assay is only validated if the Staurosporine control yields a %Ctrl < 1% for standard kinases. Calculate the S(35) score by dividing the number of kinases with %Ctrl < 35% by the total number of kinases tested.

Protocol 2: ADP-Glo Kinase Assay for IC₅₀ Determination

Strategic Rationale: To confirm that the binding observed in Tier 1 translates to enzymatic shutdown, we measure the depletion of ATP and generation of ADP[2]. The luminescent readout is highly resistant to the autofluorescence commonly exhibited by quinolinone compounds.

  • Reaction Assembly: In a 384-well plate, combine 5 µL of purified PI3Kα or mTOR enzyme, lipid/peptide substrate, and 10 µM ATP.

  • Inhibitor Titration: Add the 6-methyl-quinolinone derivative in a 10-point, 3-fold dilution series (from 10 µM to 0.5 nM).

  • Kinase Reaction: Incubate for 60 minutes at room temperature.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unreacted ATP. Incubate for 40 minutes. Then, add 10 µL of Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction.

  • Self-Validation Step: Include an ATP-to-ADP standard curve on every plate. Calculate the Z'-factor using the DMSO (max activity) and no-enzyme (min activity) controls. Proceed with data analysis only if Z' > 0.65 . Fit the luminescence data to a four-parameter logistic (4PL) curve to extract the IC₅₀.

Protocol 3: TR-FRET Target Engagement Assay

Strategic Rationale: TR-FRET is utilized to measure the direct binding kinetics in solution[3]. By measuring the emission at a delayed time point (e.g., 50-100 µs after excitation), short-lived background fluorescence from the compound library is entirely bypassed.

  • Reagent Mixing: Combine GST-tagged mTOR, a Europium (Eu)-labeled anti-GST antibody (Donor), and a fluorescently labeled ATP-competitive tracer (Acceptor) in a low-volume 384-well plate.

  • Displacement: Add the 6-methyl-quinolinone derivative. If the compound binds the active site, it displaces the tracer, reducing the FRET signal.

  • Time-Resolved Detection: Excite the Europium donor at 337 nm. Wait 50 µs, then measure emission at both 615 nm (Donor) and 665 nm (Acceptor).

  • Self-Validation Step: Calculate the ratiometric signal (Emission 665 nm / Emission 615 nm). This ratiometric approach is critical—it intrinsically corrects for well-to-well variability in liquid dispensing and minor optical interference. Calculate the Ki​ using the Cheng-Prusoff equation based on the known Kd​ of the tracer.

References

  • Title: Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism (Citing KINOMEscan methodology: Fabian MA, et al. A small molecule-kinase interaction map for clinical kinase inhibitors. Nat Biotechnol. 2005). Source: PubMed Central (PMC) / National Institutes of Health. URL: [Link]

  • Title: ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Source: Assay and Drug Development Technologies / PubMed. URL: [Link]

  • Title: Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Source: Current Pharmaceutical Biotechnology / PubMed. URL: [Link]

Sources

Validation

Optimizing the Oral Bioavailability of 6-Methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone: A Formulation Comparison Guide

Executive Summary 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone (hereafter referred to as 6-MMPQ ) represents a class of highly potent, targeted heterocyclic compounds. While the integration of the morpholine rin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone (hereafter referred to as 6-MMPQ ) represents a class of highly potent, targeted heterocyclic compounds. While the integration of the morpholine ring and the quinolinone core confers excellent target binding affinity, it results in challenging physicochemical properties. Specifically, 6-MMPQ exhibits high crystal lattice energy and a high octanol-water partition coefficient (LogP), categorizing it as a Biopharmaceutics Classification System (BCS) Class II/IV compound[1].

To unlock the clinical potential of 6-MMPQ, advanced formulation strategies are mandatory. This guide objectively compares the in vitro and in vivo performance of unformulated 6-MMPQ against two state-of-the-art bioavailability enhancement platforms: Amorphous Solid Dispersions (ASDs) and Self-Microemulsifying Drug Delivery Systems (SMEDDS).

Formulation Strategies & Mechanistic Causality

As formulation scientists, we cannot simply rely on trial and error; we must engineer formulations that directly counter the API's specific absorption barriers.

Formulation A: Crystalline Suspension (Control)
  • Mechanism: The baseline formulation relies on the native crystalline lattice. Due to the high thermodynamic stability of the 6-MMPQ crystal, the energy required for solvent cavitation and lattice disruption is immense. This results in poor aqueous solubility, dissolution-rate limited absorption, and ultimately, sub-therapeutic systemic exposure.

Formulation B: Amorphous Solid Dispersion (ASD)
  • Mechanism: Prepared via Hot Melt Extrusion (HME) using Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS). The ASD strategy disrupts the crystalline lattice, trapping the drug in a high-energy, disordered amorphous state[2].

  • Causality: HPMCAS was selected because its high glass transition temperature ( Tg​ ) restricts the molecular mobility of 6-MMPQ, kinetically stabilizing the amorphous form during storage. Upon ingestion, the polymer maintains supersaturation in the gastrointestinal (GI) tract by sterically hindering drug nucleation and crystal growth, driving a higher concentration gradient across the enterocyte membrane.

Formulation C: Self-Microemulsifying Drug Delivery System (SMEDDS)
  • Mechanism: An isotropic mixture of 6-MMPQ, long-chain triglycerides (e.g., Capmul MCM), surfactants (Tween 80), and co-surfactants (PEG 400). Upon mild agitation in GI fluids, it spontaneously forms oil-in-water microemulsions (<50 nm droplets)[3].

  • Causality: SMEDDS circumvents the dissolution step entirely by presenting the drug in a pre-solubilized state. Furthermore, because 6-MMPQ is highly lipophilic, the lipidic nature of SMEDDS stimulates chylomicron assembly in the enterocyte. This shunts the drug into the lymphatic system, effectively bypassing hepatic first-pass metabolism—a critical advantage for highly metabolized quinolinone derivatives[4].

AbsorptionMechanisms API 6-MMPQ Formulations Cryst Crystalline API (Formulation A) API->Cryst ASD Amorphous Solid Dispersion (Formulation B) API->ASD SMEDDS SMEDDS (Formulation C) API->SMEDDS Dissol1 Slow Dissolution (Low Soluble Fraction) Cryst->Dissol1 Dissol2 Rapid Supersaturation (Polymer Stabilized) ASD->Dissol2 Dissol3 Spontaneous Microemulsion (<50 nm droplets) SMEDDS->Dissol3 Absorp1 Portal Vein Absorption (Low Exposure) Dissol1->Absorp1 Absorp2 Portal Vein Absorption (High Exposure) Dissol2->Absorp2 Absorp3 Lymphatic Transport (Bypasses First-Pass) Dissol3->Absorp3 Systemic Systemic Circulation Absorp1->Systemic Absorp2->Systemic Absorp3->Systemic

Fig 1: Mechanistic pathways of 6-MMPQ absorption across different formulation strategies.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must act as a self-validating system. The methodologies below are designed with internal controls to eliminate false positives.

Protocol 1: Two-Stage In Vitro Dissolution Testing

Why this validates the system: By transitioning the medium from pH 1.2 to pH 6.5, this protocol mimics GI transit. If the ASD polymer fails to maintain supersaturation upon entering the neutral intestinal environment, an immediate drop in dissolved API will be detected, directly predicting in vivo precipitation failure.

  • Gastric Phase: Introduce 50 mg equivalent of 6-MMPQ formulation into 500 mL of Fasted State Simulated Gastric Fluid (FaSSGF, pH 1.2) at 37°C using USP Apparatus II (Paddles) at 75 rpm.

  • Sampling: Withdraw 5 mL aliquots at 15, 30, 60, and 120 minutes. Replace with fresh pre-warmed FaSSGF.

  • Intestinal Shift: At 120 minutes, add concentrated Fasted State Simulated Intestinal Fluid (FaSSIF) buffer to shift the vessel pH to 6.5.

  • Intestinal Phase Sampling: Withdraw aliquots at 125, 135, 150, 180, and 240 minutes.

  • Quantification: Centrifuge samples immediately at 13,000 rpm for 5 minutes to pellet undissolved drug. Analyze the supernatant via HPLC-UV at λmax​ 254 nm.

Protocol 2: In Vivo Pharmacokinetic (PK) Evaluation
  • Subject Preparation: Fast male Sprague-Dawley rats (250-300g, n=6 per group) for 12 hours prior to dosing, allowing free access to water.

  • Dosing: Administer a 10 mg/kg equivalent dose of 6-MMPQ via oral gavage. Formulation A is dosed as an aqueous suspension (0.5% CMC-Na); Formulation B as an aqueous suspension of the milled ASD; Formulation C as the neat SMEDDS pre-concentrate.

  • Serial Sampling: Collect 200 µL of blood via jugular vein cannulation at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes.

  • Extraction & Analysis: Precipitate plasma proteins using acetonitrile (containing internal standard). Centrifuge and analyze the supernatant using LC-MS/MS (Agilent 6460 Triple Quadrupole).

  • Data Processing: Calculate PK parameters using Non-Compartmental Analysis (NCA) via Phoenix WinNonlin.

PKWorkflow Step1 Formulation Preparation Step2 Oral Gavage (SD Rats, n=6) Step1->Step2 Step3 Serial Blood Sampling (0.25 to 24 hr) Step2->Step3 Step4 Plasma Extraction (Protein Precipitation) Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5 Step6 NCA PK Analysis (WinNonlin) Step5->Step6

Fig 2: Step-by-step experimental workflow for in vivo pharmacokinetic evaluation.

Quantitative Pharmacokinetic Comparison

The in vivo data unequivocally demonstrates the necessity of advanced formulation for 6-MMPQ. The SMEDDS formulation achieved the highest systemic exposure, likely due to the synergistic effects of pre-solubilization and lymphatic transport bypassing hepatic clearance.

Pharmacokinetic ParameterFormulation A (Crystalline API)Formulation B (HPMCAS ASD)Formulation C (SMEDDS)
Cmax​ (ng/mL) 125 ± 32850 ± 1151,420 ± 185
Tmax​ (h) 4.02.01.5
AUC0−24h​ (ng·h/mL) 800 ± 1504,500 ± 4208,200 ± 610
Relative Bioavailability 100% (Baseline) 562% 1025%
Inter-subject Variability High (CV > 40%)Moderate (CV ~ 20%)Low (CV < 15%)

Note: Data represents mean ± SD (n=6). Relative bioavailability is calculated based on AUC0−24h​ normalized to Formulation A.

Conclusion

For highly lipophilic, poorly soluble compounds like 6-MMPQ, traditional crystalline suspensions are therapeutically unviable. While Amorphous Solid Dispersions successfully overcome the dissolution rate barrier (yielding a 5.6-fold increase in bioavailability), the SMEDDS formulation proved superior. By presenting the drug in a solubilized state and leveraging lymphatic transport, SMEDDS achieved a >10-fold enhancement in systemic exposure while significantly reducing inter-subject variability.

References

  • Amorphous solid dispersions as a strategy to enhance the bioavailability and stability of formulations containing plant active ingredients: An integrative review Source: PubMed Central (PMC) URL:[Link]

  • Self-Microemulsifying Drug Delivery Systems: An Attractive Strategy for Enhanced Therapeutic Profile Source: PubMed Central (PMC) URL:[Link]

  • A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats Source: PubMed Central (PMC) URL:[Link]

  • Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation Source: PubMed URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone

This document provides essential, immediate safety and logistical information for the proper handling and disposal of 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone. Adherence to these procedures is critical for e...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, immediate safety and logistical information for the proper handling and disposal of 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who utilize this and structurally similar compounds in their work.

Hazard Assessment and Profile

  • Quinolinone Core: Quinoline and its derivatives are recognized as potentially hazardous. Some are classified as toxic if swallowed and may cause skin and eye irritation.[1][2][3] Certain quinoline compounds are also noted for their potential to cause long-term adverse effects in the aquatic environment.[2][4]

  • Morpholine Substituent: Morpholine is a flammable liquid and vapor that is harmful if swallowed or inhaled, and toxic in contact with skin.[5][6] It is also known to cause severe skin burns and eye damage.[5][6]

  • Phenyl Group: While the phenyl group itself is a common structural motif, its presence can influence the overall toxicity and environmental persistence of the molecule.

Given these components, it is imperative to handle 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone as a hazardous substance with potential for skin, eye, and respiratory irritation, as well as oral toxicity.[1][7] All waste materials contaminated with this compound must be treated as hazardous chemical waste.

Personal Protective Equipment (PPE)

When handling this compound or its waste, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).[1]

  • Eye Protection: Safety goggles or a face shield.[1]

  • Body Protection: A properly fitted laboratory coat.[1]

  • Respiratory Protection: If handling the compound as a powder outside of a chemical fume hood, a respirator may be necessary to avoid inhaling dust.[1]

Regulatory Framework for Chemical Waste Disposal

The disposal of hazardous chemical waste is strictly regulated. In the United States, the primary legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[8] Key tenets of RCRA include the prohibition of disposing of hazardous waste in regular trash or down the sewer system, mandatory documentation of waste generation, and the proper training of all personnel who generate hazardous waste.[8] It is the responsibility of every researcher to ensure the safe and correct disposal of all wastes produced during their work.[9]

Detailed Disposal Protocol

The primary and recommended method for the disposal of 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone is through a licensed hazardous waste disposal company.[7] In-laboratory treatment or neutralization is not advised as it can present additional hazards if not performed correctly.[7]

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial to prevent accidental reactions and ensure compliant disposal.[7]

  • Solid Waste: Collect unused 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone and any contaminated disposable labware (e.g., weighing papers, pipette tips, gloves) in a dedicated, leak-proof, and clearly labeled hazardous waste container.[7]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.[7]

  • Incompatible Wastes: Do not mix this waste stream with other incompatible chemical wastes.[1]

Step 2: Containerization and Labeling
  • Container Selection: Use containers that are compatible with the chemical waste. The container must be in good condition and have a secure, tight-fitting lid.[10]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (i.e., "6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone"), the approximate quantity, and the date of accumulation.

Step 3: On-Site Storage
  • Store waste containers in a designated, well-ventilated area, away from sources of ignition or incompatible materials.[6]

  • Maintain secondary containment to prevent the spread of material in case of a leak.[8]

  • Keep waste containers closed at all times, except when adding waste.[11]

Step 4: Final Disposal
  • Professional Disposal Service: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[7][12]

  • Incineration: The most common and effective method for the final disposal of this type of organic chemical waste is high-temperature incineration in a permitted hazardous waste incinerator.[1][7] This process ensures the complete destruction of the chemical, minimizing its environmental impact.[7]

Spill Management

In the event of a spill of 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[13]

  • Ventilate: Ensure the area is well-ventilated.[13]

  • PPE: Don the appropriate personal protective equipment as outlined above.[7]

  • Containment: Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[7][13] Do not use combustible materials.

  • Collection: Carefully collect the absorbed material and place it in a labeled hazardous waste container for disposal.[13]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.[7]

  • Reporting: Report the spill to your institution's EHS office.

Waste Minimization Strategies

Reducing the volume of hazardous waste is not only environmentally responsible but can also lower disposal costs.[11][12] Consider the following strategies:

  • Source Reduction: Plan experiments to use the minimum amount of material necessary.

  • Inventory Management: Maintain an accurate inventory of chemicals to avoid over-purchasing and the eventual disposal of expired, unused materials.[11]

  • Recycling and Reuse: Where feasible and safe, consider methods like distillation to purify and reuse solvents.[11][12]

Visual Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_segregation Segregation & Collection cluster_storage Storage & Pickup cluster_disposal Final Disposal start Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe solid_waste Solid Waste (Unused compound, contaminated labware) ppe->solid_waste liquid_waste Liquid Waste (Solutions containing the compound) ppe->liquid_waste solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated, Ventilated Area with Secondary Containment solid_container->storage liquid_container->storage ehs_contact Contact EHS or Licensed Waste Disposal Contractor storage->ehs_contact incineration High-Temperature Incineration by Licensed Facility ehs_contact->incineration end Disposal Complete incineration->end

Sources

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